ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
Beschreibung
The exact mass of the compound Ethyl 3-hydroxyquinoxaline-2-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65995. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 3-oxo-4H-quinoxaline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIFHRBUBUHJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289987 | |
| Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36818-07-2 | |
| Record name | 36818-07-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 3-hydroxyquinoxaline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document summarizes its physical and spectral characteristics, details a common synthetic route, and explores its potential biological significance based on the activities of related quinoxaline derivatives.
Core Chemical and Physical Properties
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 36818-07-2 | [2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| Purity | ≥98% | [2][4] |
| Flash Point | 178.7°C | [5] |
| Storage Temperature | -20°C | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a complete set of spectra for this specific compound is not publicly available, data for structurally related compounds provide expected spectral features.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the dihydroquinoxaline ring, C=O stretching of the ester and the amide functionalities, and C-O stretching of the ester group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely exhibit signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), aromatic protons of the benzene ring, and an N-H proton.
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbonyl carbons of the ester and amide, the carbons of the aromatic ring, and the carbons of the ethyl group.
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (218.21 g/mol ).
Synthesis of this compound
A common and effective method for the synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, the reaction of o-phenylenediamine with diethyl 2-oxomalonate is a plausible and efficient route.
Reaction Mechanism
The synthesis proceeds through a cyclocondensation reaction. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl carbons of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxaline ring system.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of quinoxaline derivatives, which can be adapted for the synthesis of this compound.[6]
Materials:
-
o-Phenylenediamine
-
Diethyl 2-oxomalonate
-
Ethanol (or another suitable solvent)
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve equimolar amounts of o-phenylenediamine and diethyl 2-oxomalonate in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent to obtain the pure this compound.
Caption: A typical experimental workflow for the synthesis.
Reactivity and Potential Biological Applications
The quinoxaline ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities.[6][7] The presence of the oxo and ester functional groups in this compound offers sites for further chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.
While specific biological data for the title compound is limited, the broader class of quinoxaline derivatives has shown promise in several therapeutic areas:
-
Anticancer Activity: Many quinoxaline derivatives have been investigated for their potential as anticancer agents.[6]
-
Antibacterial and Antifungal Activity: The quinoxaline scaffold is a component of some antibiotics and has been explored for the development of new antimicrobial agents.[6]
-
Anticonvulsant Activity: Certain quinoxaline derivatives have demonstrated anticonvulsant properties in preclinical studies.[6]
-
Anti-inflammatory Activity: Some compounds containing the quinoxaline core have shown anti-inflammatory effects.[6]
The diverse biological activities of quinoxaline derivatives make this compound a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to fully elucidate its chemical reactivity and pharmacological profile.
References
- 1. prepchem.com [prepchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a quinoxaline derivative of significant interest in medicinal chemistry and drug development. This document details the core chemical reaction, provides a detailed experimental protocol based on established methodologies for analogous compounds, and presents expected quantitative data in a structured format.
Core Synthesis Pathway: Cyclocondensation of o-Phenylenediamine and Diethyl 2-Oxomalonate
The most direct and established method for the synthesis of this compound is the cyclocondensation reaction between o-phenylenediamine and diethyl 2-oxomalonate (also known as diethyl ketomalonate). This reaction is a classic example of quinoxalinone formation, where the diamine reacts with a 1,2-dicarbonyl equivalent to form the heterocyclic ring system.
The reaction proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl groups of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable quinoxaline ring structure.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for the synthesis of structurally similar quinoxalinone derivatives.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Phenylenediamine | 108.14 | 1.08 g | 0.01 |
| Diethyl 2-oxomalonate | 174.15 | 1.74 g | 0.01 |
| Ethanol (absolute) | 46.07 | 50 mL | - |
| Glacial Acetic Acid | 60.05 | 5-10 drops | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.08 g (0.01 mol) of o-phenylenediamine in 30 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 1.74 g (0.01 mol) of diethyl 2-oxomalonate. Subsequently, add 5-10 drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Quantitative Data
The following tables summarize the expected quantitative data for the starting materials and the final product.
Table 1: Properties of Starting Materials
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | White to light brown crystalline solid | 102-104 |
| Diethyl 2-oxomalonate | C₇H₁₀O₅ | 174.15 | Colorless to pale yellow liquid | N/A |
Table 2: Expected Properties and Analytical Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molar Mass | 218.21 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Expected to be in the range of 170-190 °C |
| Yield | 70-90% (based on analogous reactions) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.1 (s, 1H, NH), 7.8-7.2 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 164 (C=O, ester), 155 (C=O, amide), 140-115 (Ar-C), 62 (OCH₂), 14 (CH₃) |
| IR (KBr, cm⁻¹) | ν: 3200-3000 (N-H), 1730 (C=O, ester), 1680 (C=O, amide), 1600, 1490 (C=C, aromatic) |
| Mass Spectrometry (ESI-MS) | m/z: 219.07 [M+H]⁺, 241.05 [M+Na]⁺ |
Note: The spectroscopic data provided are predicted values based on the structure and data from similar compounds. Actual experimental values may vary slightly.
This comprehensive guide provides the necessary information for the successful synthesis and characterization of this compound. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals.
An In-depth Technical Guide to the Starting Materials for Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential starting materials required for the synthesis of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Core Synthetic Strategy: Cyclocondensation
The principal and most direct method for the synthesis of this compound is the cyclocondensation reaction between an ortho-arylenediamine, specifically o-phenylenediamine , and a 1,2-dicarbonyl compound, in this case, diethyl 2-oxomalonate , also known as diethyl ketomalonate. This reaction proceeds via an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxalinone ring system.
The overall reaction can be visualized as follows:
Caption: Synthetic pathway for this compound.
Starting Materials: Properties and Procurement
A thorough understanding of the starting materials is crucial for a successful synthesis. The key reactants are o-phenylenediamine and diethyl 2-oxomalonate.
| Starting Material | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | White to yellowish crystals, soluble in hot water, ethanol, and chloroform. | |
| Diethyl 2-oxomalonate | C₇H₁₀O₅ | 174.15 | Clear colorless to yellowish-green liquid, soluble in ethanol, diethyl ether, and chloroform.[1] |
Experimental Protocol
While a specific detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and effective procedure can be adapted from the well-established synthesis of similar quinoxalinone derivatives. The following protocol is a representative example based on the condensation of o-phenylenediamines with α-ketoesters.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: To the stirred solution, add diethyl 2-oxomalonate (1 to 1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the starting materials and the expected product.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| o-Phenylenediamine | 108.14 | 102-104 | 256-258 |
| Diethyl 2-oxomalonate | 174.15 | - | 208-210 |
| This compound | 218.21 | ~173-175[2] | - |
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the synthesis and purification.
This technical guide provides a foundational understanding for researchers and professionals in drug development to approach the synthesis of this compound. The outlined starting materials and general experimental protocol, combined with the provided quantitative data and logical workflow, serve as a robust starting point for the successful preparation of this important heterocyclic compound. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.
References
In-depth Technical Guide on the Spectral Data of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents the quantitative data in structured tables, and includes a logical workflow for its synthesis and spectral analysis.
Synthesis of this compound
A common and effective method for the synthesis of quinoxaline-2,3-diones and their derivatives involves the cyclocondensation reaction between an o-phenylenediamine and a C2 synthon like diethyl oxalate. This reaction proceeds via a nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of diethyl oxalate, followed by intramolecular cyclization and elimination of ethanol to form the stable quinoxaline ring system.
The logical workflow for the synthesis and subsequent spectral analysis is outlined in the diagram below.
Caption: Logical workflow for the synthesis and spectral analysis of this compound.
Spectral Data
Due to the limited availability of published spectral data for the specific title compound, representative data from closely related analogs are presented below for comparative purposes. It is crucial to note that these values are for structurally similar but not identical molecules and should be used as a general reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Experimental Protocol:
Proton (¹H) and carbon-13 (¹³C) NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, most commonly deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Table 1: Representative ¹H NMR Spectral Data of a Substituted Quinoxalinone Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.5 (approx.) | Singlet | 1H | N-H (amide) |
| 7.2 - 7.8 | Multiplet | 4H | Aromatic protons |
| 4.3 (approx.) | Quartet | 2H | -O-CH₂-CH₃ |
| 1.3 (approx.) | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Representative ¹³C NMR Spectral Data of a Substituted Quinoxalinone Derivative
| Chemical Shift (δ, ppm) | Assignment |
| 165 (approx.) | C=O (ester) |
| 155 (approx.) | C=O (amide) |
| 120 - 140 | Aromatic carbons |
| 62 (approx.) | -O-CH₂-CH₃ |
| 14 (approx.) | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
IR spectra are typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Table 3: Representative IR Spectral Data of a Substituted Quinoxalinone Derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 (approx.) | Strong, Broad | N-H stretch (amide) |
| 1730 (approx.) | Strong | C=O stretch (ester) |
| 1680 (approx.) | Strong | C=O stretch (amide) |
| 1600, 1480 (approx.) | Medium | C=C stretch (aromatic) |
| 1250 (approx.) | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
Mass spectra are typically obtained using an electrospray ionization (ESI) or electron impact (EI) source coupled to a mass analyzer. The molecular ion peak ([M]⁺ or [M+H]⁺) is observed, confirming the molecular weight of the compound.
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 218.07 | [M]⁺ (Calculated for C₁₁H₁₀N₂O₃) |
| 219.08 | [M+H]⁺ (Calculated for C₁₁H₁₁N₂O₃) |
This guide serves as a foundational resource for professionals engaged in the research and development of quinoxaline-based compounds. The provided methodologies and representative data offer a framework for the synthesis and characterization of this compound. Further experimental work is required to establish the precise spectral data for this specific molecule.
The Biological Versatility of the Quinoxaline Core: An In-depth Technical Guide on the Derivatives of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, stands as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide delves into the biological significance of the quinoxaline core, with a particular focus on the activities reported for derivatives of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate. While the parent compound itself is primarily a synthetic intermediate, its structural motif is central to a multitude of pharmacologically active molecules.
Diverse Pharmacological Profile of Quinoxaline Derivatives
Quinoxaline derivatives have been extensively investigated and have shown a wide array of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological targets and mechanisms of action.
Anticancer and Antiproliferative Activity
A significant area of research for quinoxaline derivatives has been in oncology. These compounds have exhibited potent cytotoxic effects against various cancer cell lines. For instance, certain novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives have demonstrated stronger antiproliferative activity than established agents.[3] The proposed mechanism for some of these derivatives involves the downregulation of survivin and the activation of caspase-3, key players in apoptosis.[3] Furthermore, derivatives of ethyl 3-(arylethynyl)quinoxaline-2-carboxylate have shown substantial antiproliferative activity against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines.[4]
Antimicrobial Activity
The quinoxaline core is also a crucial component in the development of antimicrobial agents. Various substituted quinoxalines have displayed significant antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[5][6] Antifungal properties have also been reported, with certain derivatives showing considerable activity against fungal strains.[2][5]
Anti-inflammatory and Other Activities
Beyond cancer and microbial infections, quinoxaline derivatives have been explored for their anti-inflammatory potential.[1][2] Some have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in inflammation and cancer.[7] The broader class of benzopyrazines, to which quinoxalines belong, has been associated with a range of other activities including anticonvulsant, antidiabetic, antidepressant, and antiviral properties.[1]
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro efficacy of various quinoxaline derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives | HepG2, HCT116, MCF-7 | 17.12 - 27.13 | [3] |
| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives | A549, U87-MG | 3.3 | [4] |
| (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates | A549, HT29, T24 | 2.38 - 9.86 | [8][9] |
| N'-(2-oxoindolin-3-ylidene) and N-phenylhydrazine-carbothioamide derivatives | Various cancer cell lines | 0.81 - 4.54 | [7] |
| Ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates | MCF-7, HT-29 | 0.023 - 0.049 | [10] |
Table 2: Enzyme Inhibitory Activity of Quinoxaline Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| N'-(2-oxoindolin-3-ylidene) and 2-(4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbonyl)-N-phenylhydrazine-carbothioamide derivatives | EGFR | 0.3 - 0.4 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized experimental protocols for the synthesis and biological evaluation of quinoxaline derivatives, based on the available literature.
General Synthesis of Quinoxaline Derivatives
The synthesis of the quinoxaline scaffold often begins with the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound and its derivatives, a common starting point is the reaction of o-phenylenediamine with diethyl oxalate or a similar precursor. Further modifications can be made to the quinoxaline core to generate a library of derivatives. For instance, the carbohydrazide of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate can be reacted with various aldehydes and ketones to produce a range of N'-substituted derivatives.[7]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains can be determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is prepared and standardized to a specific concentration.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activity of these compounds is critical for their development as therapeutic agents.
Apoptosis Induction Pathway
As mentioned, some quinoxaline derivatives exert their anticancer effects by inducing apoptosis. A simplified representation of this pathway is depicted below.
Caption: Proposed apoptotic pathway induced by certain quinoxaline derivatives.
Experimental Workflow for Biological Evaluation
The general workflow for the synthesis and biological evaluation of novel quinoxaline derivatives is outlined in the following diagram.
References
- 1. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline Derivatives: A Technical Guide to Therapeutic Targets and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a "privileged structure" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of quinoxaline derivatives, focusing on their applications in oncology, inflammation, and neurodegenerative diseases. The document summarizes quantitative biological data, details key experimental protocols, and visualizes complex signaling pathways and workflows to facilitate further research and drug development in this promising area.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[1] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.
Key Anticancer Targets
-
Receptor Tyrosine Kinases (RTKs): Many quinoxaline derivatives act as inhibitors of RTKs, which are critical in cancer progression.[2]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in various cancers, and its inhibition is a key therapeutic strategy.[3][4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are pivotal in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][5]
-
c-Met: The c-Met proto-oncogene is another important target in cancer therapy.[6]
-
-
Other Kinases:
-
Apoptosis signal-regulating kinase 1 (ASK1): Inhibition of ASK1 is an emerging strategy for treating various diseases, including cancer.[7]
-
Pim Kinases (Pim-1/2): These serine/threonine kinases are implicated in cell survival and proliferation.
-
-
Induction of Apoptosis: A primary mechanism of action for many anticancer quinoxaline derivatives is the induction of programmed cell death (apoptosis).[1][2][8] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family of proteins and caspases.[1] The tumor suppressor protein p53 also plays a crucial role in this process.[1]
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro anticancer activity of selected quinoxaline derivatives, with IC50 values indicating the concentration required to inhibit 50% of cell growth or enzyme activity.
Table 1: Inhibition of Cancer-Related Kinases by Quinoxaline Derivatives
| Derivative ID | Target Enzyme | Inhibition/Binding Data |
| Compound 4a | EGFR | IC50: 0.3 µM |
| Compound 13 | EGFR | IC50: 0.4 µM |
| Compound 11 | EGFR | IC50: 0.6 µM |
| Compound 5 | EGFR | IC50: 0.9 µM |
| CPD4 | EGFR (L858R/T790M/C797S) | IC50: 3.04 ± 1.24 nM |
| CPD21 | EGFR (L858R/T790M/C797S) | IC50: 3.81 ± 1.80 nM |
| CPD15 | EGFR (L858R/T790M/C797S) | IC50: 6.50 ± 3.02 nM |
| CPD16 | EGFR (L858R/T790M/C797S) | IC50: 10.50 ± 1.10 nM |
| Compound 3 | VEGFR-2 | IC50: 10.27 µM |
| Compound 26e | ASK1 | IC50: 30.17 nM |
| Compound 12d | ASK1 | IC50: 49.63 nM |
| Compound 12c | ASK1 | IC50: 117.61 nM |
Table 2: Cytotoxic Activity of Quinoxaline Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound VIIIc | HCT-116 (Colon) | 2.5 |
| Compound XVa | HCT-116 (Colon) | 4.4 |
| Compound VIId | HCT-116 (Colon) | 7.8 |
| Compound 4m | A549 (Lung) | 9.32 |
| Compound VIIIa | HepG2 (Liver) | 9.8 |
| Compound 11 | MCF-7 (Breast) | 0.81 |
| Compound 13 | MCF-7 (Breast) | 0.92 |
| FQ | MDA-MB-231 (Breast) | < 16 |
| MQ | MDA-MB-231 (Breast) | < 16 |
| Compound 14 | MCF-7 (Breast) | 2.61 |
| Compound 8 | MGC-803 | 1.49 ± 0.18 |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 |
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its synthesis, chemical properties, and the biological activities of structurally related compounds, offering a valuable resource for researchers in drug discovery and development.
Core Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 36818-07-2 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Purity | 98% (as commercially available) | [1] |
| Physical Description | Not explicitly stated in reviewed literature | |
| Solubility | Not explicitly stated in reviewed literature | |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound was not found in the reviewed literature, a highly analogous synthesis for a closely related compound, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, has been reported.[2] This methodology provides a strong predictive basis for the synthesis of the title compound.
Analogous Synthesis: Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate [2]
A suspension of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml) is treated with 3N H₂SO₄ (10 ml). The reaction mixture is then refluxed for four hours. Following reflux, the solution is concentrated under reduced pressure. The resulting residue is neutralized with a sodium bicarbonate solution to dissolve any unreacted acid. The precipitate is collected by filtration under reduced pressure and washed with an excess of water. The final product is obtained by recrystallization from absolute ethanol, yielding colorless needles. This procedure resulted in a 95% yield of the analogous product.[2]
Logical Relationship of the Analogous Synthesis
Caption: Workflow for the synthesis of a structurally similar quinoxaline derivative.
Spectroscopic and Physicochemical Data
No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound was available in the reviewed literature. However, extensive crystallographic data has been reported for the analogous compound, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[2]
Crystallographic Data for Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate [2]
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.3138 (6) Å |
| b | 13.6868 (8) Å |
| c | 10.8189 (8) Å |
| β | 102.002 (3)° |
| Volume | 1204.16 (14) ų |
| Z | 4 |
| Melting Point | 173-175 °C |
Biological Activity and Potential Applications
While no biological activity data has been published for this compound itself, the quinoxaline scaffold is a well-established pharmacophore with a broad range of reported biological activities. Derivatives of the quinoxaline core have shown potential as anticancer, anti-inflammatory, antibacterial, anticonvulsant, antifungal, antidiabetic, and antidepressant agents.[2]
Signaling Pathways and Therapeutic Targets of Quinoxaline Derivatives
Research into various quinoxaline derivatives has implicated their activity through several key signaling pathways and molecular targets relevant to cancer and inflammation.
References
The Chemistry and Therapeutic Potential of Quinoxalines: A Technical Guide
Executive Summary: Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an in-depth analysis of the discovery, history, and significant pharmacological properties of quinoxaline derivatives, with a focus on their synthesis and anticancer effects. It serves as a technical resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key molecular pathways and workflows.
Discovery and History
The history of quinoxaline chemistry dates back to 1884, when German chemists O. Hinsberg and W. Körner first reported the synthesis of these bicyclic nitrogen-containing heterocycles. Their pioneering work involved the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. This fundamental reaction, now famously known as the Hinsberg-Körner synthesis, laid the groundwork for the exploration of a vast chemical space of quinoxaline derivatives.
Initially, the interest in quinoxalines was primarily academic. However, in the mid-20th century, the discovery of the antibiotic properties of naturally occurring quinoxaline-containing compounds, such as echinomycin and levomycin, sparked significant interest in their therapeutic potential. These natural products, isolated from various bacterial strains, demonstrated potent activity against Gram-positive bacteria and certain tumors. This discovery propelled the scientific community to synthesize and evaluate a multitude of quinoxaline derivatives for a wide range of pharmacological activities.
Over the decades, research has revealed that the quinoxaline scaffold is a versatile platform for drug discovery, leading to the development of compounds with anticancer, antimicrobial, antiviral, anti-inflammatory, and other therapeutic properties. The structural modifications on the quinoxaline ring system have allowed for the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. Today, quinoxaline derivatives are integral components of several marketed drugs and are the subject of intensive research in the quest for novel therapeutic agents.
Synthesis of Quinoxaline Compounds
The synthesis of the quinoxaline core is a well-established area of organic chemistry, with a variety of methods available, ranging from the classical Hinsberg-Körner condensation to more modern and sustainable approaches.
Classical Synthesis: The Hinsberg-Körner Reaction
The most traditional and widely used method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone or an α-ketoester. This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and often under reflux conditions.
Physicochemical and Spectral Properties of a Representative Quinoxaline
To illustrate the fundamental characteristics of this class of compounds, the physicochemical and spectral data for a well-studied derivative, 2,3-diphenylquinoxaline, are presented below.
Physicochemical Properties of 2,3-Diphenylquinoxaline
| Property | Value | References |
| Molecular Formula | C₂₀H₁₄N₂ | [1] |
| Molecular Weight | 282.34 g/mol | [2] |
| Melting Point | 125-128 °C | [2][3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and chloroform. | [5] |
| pKa | 0.60 (for the parent quinoxaline) | [6] |
Spectral Data of 2,3-Diphenylquinoxaline
| Spectral Data Type | Key Peaks/Signals | References |
| ¹H NMR (CDCl₃) | δ 8.19 (dd, 2H), 7.78 (dd, 2H), 7.53 (m, 4H), 7.35 (m, 6H) | [7][8] |
| ¹³C NMR (CDCl₃) | δ 153.4, 141.2, 139.0, 130.0, 129.8, 129.2, 128.8, 128.3 | [7][9] |
| IR (KBr, cm⁻¹) | 3057 (Ar-H stretch), 1548 (C=N stretch), 1441, 1395, 768 | [7] |
| UV-Vis (λmax) | 292 nm | [7] |
| Mass Spectrum (m/z) | 282.12 (M⁺) | [7] |
Therapeutic Applications: Quinoxalines in Oncology
Quinoxaline derivatives have garnered significant attention in the field of oncology due to their potent and diverse anticancer activities. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes crucial for tumor growth and survival.
Mechanism of Action: Kinase Inhibition
A prominent mechanism through which many quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[10] Kinases are a family of enzymes that play a critical role in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[10] Dysregulation of kinase activity is a hallmark of many cancers. Quinoxaline-based compounds have been designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their enzymatic activity.[11]
A noteworthy example of a quinoxaline-based kinase inhibitor is Erdafitinib , an FDA-approved drug for the treatment of urothelial carcinoma.[12][13] Erdafitinib is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases (FGFR1-4).[12][13] Aberrant FGFR signaling, due to mutations, fusions, or amplifications, is a key driver in various cancers, including bladder cancer.[14][15] Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their autophosphorylation and downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[10][11]
Signaling Pathway: Erdafitinib Inhibition of the FGFR Pathway
Caption: Erdafitinib inhibits the FGFR signaling pathway.
Quantitative Data: Anticancer Activity of Quinoxaline Derivatives
The in vitro anticancer activity of various quinoxaline derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound, with lower values indicating greater activity.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Erdafitinib | FGFR1-4 expressing cells | FGFR inhibitor | 0.0012 - 0.0057 | [12] |
| Compound IV | PC-3 (Prostate) | Topoisomerase II inhibitor | 2.11 | [7] |
| Compound III | PC-3 (Prostate) | Topoisomerase II inhibitor | 4.11 | [7] |
| Compound 4i | A549 (Lung) | EGFR inhibitor | 3.902 | [16] |
Experimental Protocols
Synthesis of 2,3-Diphenylquinoxaline (Hinsberg-Körner Method)
This protocol describes the synthesis of 2,3-diphenylquinoxaline via the classical condensation reaction.[17]
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (ethanol) (16 mL)
Procedure:
-
Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottom flask.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the reaction mixture on a water bath for 30 minutes.
-
After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.
-
Cool the solution in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from rectified spirit to obtain pure 2,3-diphenylquinoxaline.
Workflow for Assessing In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Caption: Standard workflow for assessing cell cytotoxicity via MTT assay.
Conclusion and Future Perspectives
The journey of quinoxaline compounds, from their initial synthesis in the late 19th century to their current status as a cornerstone of modern medicinal chemistry, is a testament to their remarkable versatility. The foundational Hinsberg-Körner synthesis has paved the way for the development of a vast and diverse library of derivatives with a wide spectrum of biological activities. The potent anticancer properties of many quinoxalines, exemplified by the FDA-approved kinase inhibitor erdafitinib, highlight the therapeutic potential of this scaffold.
Future research in this field will likely focus on several key areas. The development of more efficient, selective, and sustainable synthetic methodologies will continue to be a priority. A deeper understanding of the molecular mechanisms of action of bioactive quinoxalines will enable the rational design of next-generation therapeutics with improved efficacy and reduced side effects. Furthermore, the exploration of novel therapeutic applications for quinoxaline derivatives beyond oncology, such as in infectious and neurodegenerative diseases, holds significant promise. The rich history and the ongoing research into quinoxaline chemistry ensure that these fascinating heterocyclic compounds will remain at the forefront of drug discovery and development for years to come.
References
- 1. 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1684-14-6 CAS MSDS (2,3-DIPHENYLQUINOXALINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,3-Diphenylquinoxaline, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. CAS 1684-14-6: 2,3-Diphenylquinoxaline | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. ijiset.com [ijiset.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
- 11. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 12. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 13. Mechanism of Action | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
An In-depth Technical Guide on Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
This technical guide provides a comprehensive overview of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, including its chemical identifiers, available physicochemical data, and relevant experimental context. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identifiers and Properties
This compound is a heterocyclic compound belonging to the quinoxaline class. Quinoxaline derivatives are a subject of significant research interest due to their diverse pharmacological activities.[1] The primary identifiers and molecular properties for this compound are summarized below.
| Identifier | Value |
| CAS Number | 36818-07-2[2][3][4] |
| Molecular Formula | C11H10N2O3[2][3][5] |
| Molecular Weight | 218.21 g/mol [2] |
| PubChem CID | Not explicitly found for this specific ester, but the parent acid has CID 248643. |
| InChI | InChI=1S/C11H10N2O3/c1-2-16-11(15)9-10(14)13-8-6-4-3-5-7(8)12-9/h3-6H,2H2,1H3,(H,13,14) |
| InChIKey | MIIFHRBUBUHJMC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=CC=CC=C2NC1=O |
Physicochemical and Storage Data
Detailed experimental data for this compound is limited in the provided results. However, some relevant information is available.
| Property | Value/Information |
| Purity | Available in 98% purity.[5] |
| Storage Temperature | -20°C[2] |
| Physical Form | Likely a solid at room temperature. |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found, the general synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] The synthesis of the parent compound, 3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, can be achieved through various routes, which can then be followed by esterification.
A plausible synthetic approach would involve the reaction of o-phenylenediamine with diethyl 2-oxomalonate (diethyl mesoxalate) or a similar precursor.
General Experimental Protocol for Quinoxalinone Synthesis: A common method for synthesizing the quinoxaline core involves the cyclocondensation reaction of an o-arylenediamine with an α-dicarbonyl compound. For the synthesis of quinoxalin-2-ones, an α-keto acid or its ester can be used.
-
Reaction Setup: An o-phenylenediamine derivative and an ethyl α-ketoester (such as ethyl pyruvate or a derivative) are dissolved in a suitable solvent, like ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out. The solid can be collected by filtration, washed with a cold solvent, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol) to yield the desired quinoxalinone derivative.
Below is a generalized workflow for the synthesis of quinoxalinone derivatives.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity of Quinoxaline Derivatives
Quinoxaline derivatives are a class of compounds with a broad spectrum of pharmacological activities, making them important scaffolds in medicinal chemistry.[1][8] While specific biological data for this compound is not detailed in the provided search results, the general class of quinoxalines has been extensively studied.
-
Antimicrobial Activity: Many quinoxaline derivatives have shown potent antibacterial and antifungal properties.[1][8][9] Some have been found to be active against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.[9]
-
Anticancer Activity: Quinoxaline-based compounds have been investigated for their antitumor properties.[10] They can act as kinase inhibitors and have shown cytotoxic effects against various cancer cell lines.[11] Some derivatives are explored as dual inhibitors of EGFR and COX-2.[10]
-
Antiviral Activity: Certain quinoxaline derivatives have demonstrated antiviral activity, including against herpes simplex virus.[1][11]
-
Anti-inflammatory and Analgesic Activity: Anti-inflammatory and analgesic effects have also been reported for some quinoxaline compounds.[6][8]
-
Other Activities: Other reported biological activities include antiprotozoal, antimalarial, and neuroprotective effects.[9]
The diverse biological profile of the quinoxaline scaffold suggests that this compound could be a valuable intermediate or a candidate for further biological evaluation.
References
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. usbio.net [usbio.net]
- 3. Page loading... [guidechem.com]
- 4. This compound/CAS:36818-07-2-HXCHEM [hxchem.net]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. mtieat.org [mtieat.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
One-Pot Synthesis of Quinoxaline Derivatives from o-Phenylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their versatile therapeutic potential has established them as privileged scaffolds in medicinal chemistry and drug development. This document provides detailed application notes and standardized protocols for the efficient one-pot synthesis of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. Various methodologies are presented, highlighting the use of different catalytic systems and reaction conditions, with a focus on green and sustainable chemistry principles.
Introduction
The synthesis of quinoxalines has been a subject of extensive research due to their significant pharmacological applications.[1] The most fundamental and widely employed method for constructing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2] Traditional methods often require harsh reaction conditions, long reaction times, and the use of hazardous organic solvents.[2] Consequently, there has been a considerable drive towards the development of more efficient, cost-effective, and environmentally benign one-pot synthetic protocols.[1][3]
This document outlines several modern, one-pot procedures for the synthesis of quinoxaline derivatives, offering researchers a selection of methods that can be adapted based on available resources and desired outcomes. The protocols detailed below utilize a range of catalysts, from metal-based to organocatalysts, and explore various reaction media and energy sources, including room temperature and microwave-assisted synthesis.[4]
Reaction Scheme
The fundamental reaction for the synthesis of quinoxaline derivatives is depicted below:
Caption: General reaction for quinoxaline synthesis.
Comparative Data of Synthetic Protocols
The following table summarizes the quantitative data for various one-pot synthetic methods for quinoxaline derivatives, allowing for easy comparison of their efficiency and reaction conditions.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Method 1 | Cerium (IV) Ammonium Nitrate (CAN) (5 mol%) | Acetonitrile | Room Temp. | 20 min | 80-98 | [2] |
| Method 2 | Zinc Triflate (Zn(OTf)₂) (0.2 mmol) | Acetonitrile | Room Temp. | - | 85-91 | [2] |
| Method 3 | Iodine (I₂) (0.25 mmol) | DMSO | Room Temp. | 12 h | 80-90 | [2] |
| Method 4 | Camphorsulfonic Acid (CSA) (20 mol%) | Ethanol | Room Temp. | 2 h | up to 98 | [4] |
| Method 5 | TiO₂-Pr-SO₃H (1 mol%) | Solvent-free | Room Temp. | 10 min | 95 | [2] |
| Method 6 | Microwave Irradiation | None | 160 W | 60 sec | High | |
| Method 7 | Alumina-Supported Heteropolyoxometalates | Toluene | Room Temp. | - | up to 92 | [5] |
| Method 8 | Glacial Acetic Acid | Acetic Acid | Reflux | 2 h | up to 98 | [6][7] |
Experimental Protocols
Method 1: Cerium (IV) Ammonium Nitrate (CAN) Catalyzed Synthesis
This protocol offers a rapid and high-yielding synthesis of quinoxaline derivatives at room temperature in an aqueous medium, aligning with the principles of green chemistry.[2]
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Cerium (IV) Ammonium Nitrate (CAN) (5 mol%)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in acetonitrile.
-
Add CAN (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 20 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.
Caption: Workflow for CAN catalyzed synthesis.
Method 4: Camphorsulfonic Acid (CSA) Catalyzed Synthesis
This organocatalytic method provides an environmentally friendly and efficient route to quinoxaline derivatives at ambient temperature.[4]
Materials:
-
1,2-Diamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (20 mol%)
-
Ethanol
Procedure:
-
To a solution of the 1,2-diamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in ethanol, add CSA (20 mol%).
-
Stir the resulting mixture at room temperature for the time specified (typically around 2 hours).
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Method 6: Microwave-Assisted Solvent-Free Synthesis
This protocol is a green and rapid method that utilizes microwave irradiation, often leading to higher yields in significantly shorter reaction times.
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Glyoxal or other 1,2-dicarbonyl compound (0.01 mol)
Procedure:
-
In a microwave-safe glass beaker, mix o-phenylenediamine (0.01 mol) and the 1,2-dicarbonyl compound (0.01 mol).
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave oven at 160 watts for 60 seconds.
-
After irradiation, allow the beaker to cool to room temperature.
-
If the product is a solid, purify it by crystallization from ethanol. If it is a liquid, purify by distillation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mtieat.org [mtieat.org]
- 4. ijrar.org [ijrar.org]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties. Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate serves as a versatile starting material for the synthesis of a diverse library of quinoxaline derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel anticancer agents. The protocols and data presented are collated from recent scientific literature to aid researchers in this field.
Data Presentation: Anticancer Activity of Quinoxaline Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives synthesized from this compound and its carbohydrazide intermediate. The data, including IC50 values, are presented to allow for easy comparison of the cytotoxic and enzyme inhibitory activities of the compounds.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines. [1][2]
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | U87-MG (Glioblastoma) |
| Doxorubicin (Ref.) | - | - | - | - | - |
| Compound 4a | 4.54 | 3.21 | 3.87 | - | - |
| Compound 5 | 4.11 | 3.98 | 4.23 | - | - |
| Compound 9 | 6.84 | 5.54 | 8.75 | - | - |
| Compound 11 | 0.81 | 1.12 | 1.03 | - | - |
| Compound 13 | 2.91 | 1.98 | 2.45 | - | - |
| Compound VIIIc | 9 | Moderate | 2.5 | - | - |
| Compound XVa | 5.3 | - | 4.4 | - | - |
| Arylethynyl 2a | - | - | - | 3.3 | 3.3 |
| Arylethynyl 2d | - | - | - | 3.3 | 3.3 |
Table 2: In Vitro Enzyme Inhibitory Activity (IC50 in µM) of Selected Quinoxaline Derivatives. [1]
| Compound | EGFR | COX-1 | COX-2 | VEGFR-2 | Topoisomerase II |
| Erlotinib (Ref.) | - | - | - | - | - |
| Celecoxib (Ref.) | - | - | - | - | - |
| Doxorubicin (Ref.) | - | - | - | - | - |
| Compound 4a | 0.3 | 28.8 | 1.17 | - | - |
| Compound 5 | 0.9 | 40.32 | 0.83 | - | - |
| Compound 11 | 0.6 | 37.96 | 0.62 | - | - |
| Compound 13 | 0.4 | 30.41 | 0.46 | - | - |
| Compound 3 (Shahin et al.) | - | - | - | 10.27 | - |
| Compound IV (Topo II Inhibitor) | - | - | - | - | 7.529 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures from the cited literature.
Protocol 1: Synthesis of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1)
This protocol describes the synthesis of the key intermediate, a carbohydrazide derivative of the title compound.
Materials:
-
Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate and hydrazine hydrate in ethanol is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the desired product.
Protocol 2: General Synthesis of N'-Arylidene-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazides (Schiff Bases)[1]
This protocol outlines the synthesis of Schiff base derivatives from the carbohydrazide intermediate.
Materials:
-
4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1)
-
Appropriate aromatic aldehydes (e.g., benzaldehyde, p-chlorobenzaldehyde)
-
Ethanol or Glacial acetic acid
Procedure:
-
Dissolve 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (1) in the appropriate solvent (ethanol or glacial acetic acid).
-
Add an equimolar amount of the desired aromatic aldehyde.
-
Reflux the mixture for a specified time (typically 4-6 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The precipitated solid is filtered, washed with a suitable solvent, and recrystallized to afford the pure product.
Protocol 3: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Synthesized quinoxaline derivatives
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain various concentrations.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 4: Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
This protocol provides a general method for assessing the inhibitory activity of the compounds against specific kinases.
Materials:
-
Synthesized quinoxaline derivatives
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Visualizations
The following diagrams illustrate key signaling pathways implicated in the anticancer activity of quinoxaline derivatives and a general workflow for their synthesis and evaluation.
References
- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate and its Derivatives in Kinase Inhibition Assays
Introduction
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their structural framework serves as a versatile scaffold for the design of potent kinase inhibitors, which are crucial in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.[1][3][4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in various pathologies.[1][4] The quinoxaline ring system, with its nitrogen-containing bicyclic structure, can effectively interact with the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.[1] This application note focuses on the utility of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate and its closely related analogs as kinase inhibitors, providing detailed protocols for their evaluation and summarizing their activity against various kinase targets. While direct inhibitory data for this compound is not extensively published, the broader family of 3-oxo-3,4-dihydroquinoxaline-2-carboxamides has shown significant promise.[5]
Chemical Structure
The core structure of interest is 3-oxo-3,4-dihydroquinoxaline, with a carboxylate or carboxamide group at the 2-position, which serves as a key pharmacophore for kinase interaction.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various derivatives of the 3-oxo-3,4-dihydroquinoxaline scaffold against different kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Table 1: Inhibitory Activity of 3-Oxo-3,4-dihydroquinoxaline Derivatives against c-Met Kinase [5]
| Compound ID | Modification on Carboxamide Nitrogen | c-Met IC50 (nM) |
| 23v | 4-(4-fluorophenoxy)phenyl | 2.31 |
| 23w | 4-(4-chlorophenoxy)phenyl | 1.91 |
| 23y | 4-(4-bromophenoxy)phenyl | 2.44 |
| Foretinib (Control) | - | 2.53 |
Table 2: Inhibitory Activity of a 3,4-dihydroquinoxalin-2(1H)-one Derivative against JNK3 [6]
| Compound ID | Description | JNK3 IC50 (nM) |
| J46-37 | Optimized derivative of (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one | < 100 |
Table 3: Antiproliferative Activity of Quinoxaline Derivatives [7]
| Compound ID | Description | Cell Line | IC50 (µM) |
| 2a | Ethyl 3-(phenylethynyl)quinoxaline-2-carboxylate | A549 | 3.3 |
| 2a | Ethyl 3-(phenylethynyl)quinoxaline-2-carboxylate | U87-MG | 3.3 |
| 2d | Ethyl 3-((4-methoxyphenyl)ethynyl)quinoxaline-2-carboxylate | A549 | 3.3 |
| 2d | Ethyl 3-((4-methoxyphenyl)ethynyl)quinoxaline-2-carboxylate | U87-MG | 3.3 |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies used to assess the inhibitory activity of quinoxaline derivatives against kinases like ASK1 and c-Met.[8][9]
Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., c-Met, JNK3)
-
Kinase-specific substrate
-
Test compound (e.g., this compound derivative)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound solution.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a key scaffold in medicinal chemistry. The quinoxaline core is a privileged structure found in numerous biologically active compounds. The protocols outlined below focus on three primary sites for modification: the ethyl ester at the C2 position, the amide nitrogen at the N4 position, and the lactam oxygen at the C3 position, enabling the synthesis of diverse compound libraries for screening and drug discovery.
Introduction
This compound is a versatile starting material for the synthesis of a wide range of quinoxaline derivatives. Its structure features several reactive sites that can be selectively functionalized to explore the structure-activity relationships (SAR) of novel compounds. The derivatization strategies described herein include amidation and hydrazinolysis of the C2-ester, N-alkylation of the N4-amide, and O-alkylation of the C3-lactam. These modifications allow for the introduction of various functional groups and molecular scaffolds, which can modulate the physicochemical properties and biological activities of the parent molecule.
Derivatization Strategies
The primary strategies for the derivatization of this compound are summarized below:
-
Modification of the C2-Ester: The ethyl ester can be readily converted into amides or hydrazides. Amidation introduces a wide variety of substituents, while the hydrazide serves as a versatile intermediate for the synthesis of hydrazones, pyrazoles, and other heterocyclic systems.
-
N4-Alkylation: The secondary amine in the quinoxaline ring can be alkylated or acylated to introduce substituents that can influence the molecule's conformation and interaction with biological targets.
-
O3-Alkylation: The lactam oxygen can be alkylated to form 3-alkoxyquinoxaline derivatives, altering the electronic properties and hydrogen bonding capacity of the core structure.
Experimental Protocols
Protocol 1: Amidation of this compound
This protocol describes the direct conversion of the ethyl ester to a carboxamide by reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent
-
Sodium cyanide (NaCN) or other suitable catalyst (use with extreme caution in a well-ventilated fume hood)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2-2.0 eq).
-
Carefully add a catalytic amount of sodium cyanide (0.1 eq).
-
Heat the reaction mixture at 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Hydrazinolysis of this compound
This protocol outlines the synthesis of 3-oxo-3,4-dihydro-2-quinoxalinecarbohydrazide, a key intermediate for further derivatization.
Materials:
-
This compound
-
Hydrazine hydrate (80-99%)
-
Ethanol or other suitable alcohol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Suspend this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0-10.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired carbohydrazide.
Protocol 3: N4-Alkylation of this compound
This protocol describes the alkylation of the nitrogen atom at the 4-position of the quinoxaline ring.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetone
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Round-bottom flask
-
Stirring plate and stir bar
-
Standard work-up and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the derivatization reactions described above. Yields and reaction times are indicative and may vary depending on the specific substrate and reaction conditions.
| Derivatization Protocol | Reagent Example | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protocol 1: Amidation | Benzylamine | DMF | 100 | 6 | 75-85 |
| Piperidine | DMF | 120 | 8 | 70-80 | |
| Protocol 2: Hydrazinolysis | Hydrazine hydrate | Ethanol | Reflux | 8 | 85-95 |
| Protocol 3: N4-Alkylation | Methyl iodide | DMF | 25 | 12 | 80-90 |
| Benzyl bromide | DMF | 50 | 6 | 75-85 |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the derivatization of this compound, leading to a variety of functionalized derivatives.
Caption: General workflow for the derivatization of this compound.
Application Notes and Protocols for Microwave-Assisted Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for the synthesis of quinoxaline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over traditional methods, including drastically reduced reaction times, improved yields, and often milder, more environmentally friendly reaction conditions. The following protocols are designed to be a comprehensive guide for synthesizing a variety of quinoxaline scaffolds, which are crucial intermediates in the development of pharmaceuticals and functional materials.
Introduction to Microwave-Assisted Quinoxaline Synthesis
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules with applications as antibacterial, antifungal, antiviral, and anticancer agents.[1] The most common synthetic route to quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[1] Microwave irradiation has emerged as a powerful tool to accelerate this condensation, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating methods.[2] This technology allows for rapid and uniform heating of the reaction mixture, which can suppress the formation of polymeric side products often observed under traditional thermal conditions.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Microwave-Assisted Synthesis in Aqueous Ethanol
This protocol describes a simple, rapid, and high-yield synthesis of quinoxalines using a catalytic amount of iodine in an environmentally benign solvent system.[3]
Materials:
-
1,2-diamine (e.g., o-phenylenediamine)
-
1,2-dicarbonyl compound (e.g., phenylglyoxal monohydrate)
-
Iodine (I₂)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
CEM Microwave Synthesizer
Procedure:
-
In a microwave reaction vessel, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 50 °C with a power level of 300 W. The reaction is typically complete within 2-3 minutes.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add dichloromethane (10 mL) to the reaction mixture.
-
Wash the organic layer successively with 5% sodium thiosulfate solution (2 mL) and brine (2 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalyst-Free Microwave-Assisted Synthesis
This green chemistry approach avoids the use of a catalyst and organic solvents for the synthesis of quinoxalines.[4]
Materials:
-
o-phenylenediamine
-
Glyoxal (or other 1,2-dicarbonyl compounds like benzil)
-
Ethanol (for crystallization)
-
Microwave oven
Procedure:
-
Place a mixture of o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in a glass beaker.[4]
-
Cover the beaker with a watch glass.
-
Irradiate the mixture in a microwave oven for 60 seconds at 160 watts.[4]
-
After irradiation, allow the beaker to cool.
-
If the product is a liquid, it can be purified by distillation. If it is a solid, it can be crystallized from ethanol.[4]
Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution for Substituted Quinoxalines
This method is suitable for the synthesis of 2,3-substituted quinoxalines from dichloroquinoxaline.[5]
Materials:
-
2,3-Dichloroquinoxaline
-
Nucleophile (e.g., benzylamine, 2 mmol)
-
Triethylamine (TEA)
-
Microwave tube
-
CEM Discovery Microwave Synthesizer
Procedure:
-
Add 2,3-dichloroquinoxaline (0.2 g, 1 mmol), the desired nucleophile (2 mmol), and triethylamine (0.4 mL, 3 mmol) to a microwave tube.[5]
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the reaction mixture for 5 minutes at 160 °C.[5]
-
After cooling, the resulting mixture can be extracted and dried using sodium sulfate.
-
The solvent is removed under reduced pressure to yield the solid product.[5]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various quinoxaline derivatives under different microwave-assisted protocols.
Table 1: Iodine-Catalyzed Synthesis of Quinoxalines [3]
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Time (min) | Yield (%) |
| 1 | o-phenylenediamine | Phenylglyoxal monohydrate | 2 | 98 |
| 2 | o-phenylenediamine | Benzil | 3 | 96 |
| 3 | 4,5-dimethyl-1,2-phenylenediamine | Phenylglyoxal monohydrate | 2 | 95 |
| 4 | 4-chloro-1,2-phenylenediamine | Benzil | 3 | 94 |
| 5 | 4-nitro-1,2-phenylenediamine | Phenylglyoxal monohydrate | 2.5 | 92 |
Table 2: Catalyst-Free Microwave-Assisted Synthesis of Quinoxalines [4]
| Entry | 1,2-Dicarbonyl Compound | Time (s) | Power (W) | Yield (%) |
| 1 | Glyoxal | 60 | 160 | 85 |
| 2 | Benzil | 60 | 160 | 90 |
| 3 | Benzoin | 60 | 160 | 88 |
Table 3: Microwave-Assisted Synthesis of Functionalized Quinoxalines
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1,2-Diaminobenzene | Benzil | 160 | 5 | 99 |
| 2 | 4,5-Dimethyl-1,2-diaminobenzene | Benzil | 160 | 5 | 98 |
| 3 | 4-Nitro-1,2-diaminobenzene | Benzil | 160 | 5 | 95 |
| 4 | 1,2-Diaminobenzene | 2,3-Butanedione | 160 | 5 | 96 |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinoxalines.
Caption: General workflow for microwave-assisted quinoxaline synthesis.
The following diagram illustrates the core reaction mechanism.
References
- 1. ijirt.org [ijirt.org]
- 2. scispace.com [scispace.com]
- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. ecommons.udayton.edu [ecommons.udayton.edu]
Analytical Techniques for the Characterization of Quinoxaline Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Accurate and comprehensive characterization of these compounds is fundamental for drug discovery and development, enabling the establishment of structure-activity relationships (SAR) and ensuring the quality and purity of synthesized molecules.
This document provides detailed application notes and experimental protocols for the key analytical techniques employed in the characterization of quinoxaline compounds.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural elucidation of quinoxaline derivatives.[3] A combination of techniques is often employed to gain a complete understanding of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful technique for determining the precise molecular structure of quinoxaline compounds in solution.[4] ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. Chemical shifts for protons on the quinoxaline core are typically observed in the aromatic region (δ 7.5-9.5 ppm).[1] Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning specific proton and carbon signals and confirming the connectivity of atoms within the molecule.[1]
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Weigh 5-25 mg of the quinoxaline compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Filter the solution through a pipette plugged with glass wool or cotton into a high-quality 5 mm NMR tube to remove any particulate matter.[4]
-
Cap the NMR tube securely.
2. Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio.[4]
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities of the signals to deduce the structure.
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of quinoxaline compounds.[1][5] It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[1] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound.[1] Fragmentation patterns observed in the mass spectrum can provide valuable structural information.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the quinoxaline compound (approximately 10-100 µg/mL) in a solvent compatible with liquid chromatography, such as methanol or acetonitrile.[1]
-
Filter the solution to remove any particulate matter.
2. LC Separation (Optional but Recommended):
-
Inject the sample onto a suitable liquid chromatography (LC) column (e.g., C18 reversed-phase).
-
Elute the compound using a gradient of solvents, such as water and acetonitrile, often with a small amount of formic acid to facilitate ionization.[1]
3. Mass Spectrometer Setup:
-
Calibrate the mass spectrometer using a known reference compound to ensure high mass accuracy.[1]
-
Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to achieve optimal ionization.[1]
4. Data Acquisition:
-
Acquire mass spectra in positive ion mode to observe the protonated molecular ion ([M+H]⁺).[1]
-
Scan over a mass range appropriate for the expected molecular weight of the compound.
-
If desired, acquire tandem mass spectrometry (MS/MS) data by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
5. Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Analyze the fragmentation pattern to gain structural insights. The quinoxaline ring system often undergoes characteristic fragmentation pathways.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. Quinoxaline compounds, with their extended aromatic systems, exhibit characteristic absorption bands.[1][6] This technique is useful for confirming the presence of the quinoxaline chromophore and can be used for quantitative analysis based on the Beer-Lambert law.[1] The position of the absorption maxima (λmax) can be influenced by substituents on the quinoxaline ring and the solvent used.[1][7]
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of the quinoxaline compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, chloroform).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.2 and 0.8).
2. Instrument Setup and Data Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with a cuvette containing the sample solution.
-
Scan the absorbance of the sample over a desired wavelength range (e.g., 200-800 nm).
3. Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for a series of standard solutions.
-
Determine the concentration of an unknown sample by measuring its absorbance and using the calibration curve.
Chromatographic Techniques
Chromatographic methods are essential for the separation, purification, and quantitative analysis of quinoxaline compounds from complex mixtures.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a versatile and widely used technique for the separation and quantification of quinoxaline derivatives.[8][9] Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for analyzing these compounds.[8] The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is typically achieved using a UV detector set at a wavelength where the quinoxaline compounds exhibit strong absorbance.
Experimental Protocol: Reversed-Phase HPLC
1. Mobile Phase Preparation:
-
Prepare the mobile phase, which typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol.[8]
-
A small amount of an acid, like formic acid or phosphoric acid, is often added to improve peak shape.[8]
-
Degas the mobile phase to remove dissolved gases, which can interfere with the detection.
2. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Instrument Setup and Data Acquisition:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (e.g., 1.0 mL/min) and the column temperature.
-
Set the UV detector to the appropriate wavelength for the quinoxaline compound of interest.
-
Inject a known volume of the sample onto the column.
-
Record the chromatogram.
4. Data Analysis:
-
Identify the peak corresponding to the quinoxaline compound based on its retention time.
-
For quantitative analysis, create a calibration curve by injecting a series of standard solutions of known concentrations and plotting peak area versus concentration.
-
Determine the concentration of the quinoxaline compound in an unknown sample by measuring its peak area and using the calibration curve.
Gas Chromatography (GC)
Application Note: Gas chromatography is suitable for the analysis of volatile and thermally stable quinoxaline derivatives.[5] The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5] Derivatization, such as trimethylsilylation, may be necessary to increase the volatility of some quinoxaline compounds.[5] Mass spectrometry is often coupled with GC (GC-MS) for definitive identification of the separated components.[5][10]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Dissolve the quinoxaline sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
If necessary, perform a derivatization reaction to increase volatility (e.g., react with a silylating agent to form trimethylsilyl ethers).[5]
2. Instrument Setup and Data Acquisition:
-
Set the GC oven temperature program, which typically involves an initial temperature hold, a temperature ramp, and a final temperature hold.
-
Set the injector temperature and the carrier gas (e.g., helium) flow rate.
-
Set the mass spectrometer parameters, including the ionization mode (typically electron ionization) and the mass range to be scanned.
-
Inject a small volume of the sample into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
3. Data Analysis:
-
Identify the peaks in the TIC based on their retention times.
-
Analyze the mass spectrum of each peak to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern.
Electrochemical Analysis
Application Note: Electrochemical techniques, such as cyclic voltammetry, can provide valuable information about the redox properties of quinoxaline compounds.[11][12] The electron-deficient nature of the quinoxaline ring makes it susceptible to reduction. The reduction potentials are influenced by the electronic nature of the substituents on the quinoxaline core.
Experimental Protocol: Cyclic Voltammetry (CV)
1. Sample Preparation:
-
Prepare a solution of the quinoxaline compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).
-
Degas the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can interfere with the electrochemical measurements.
2. Instrument Setup and Data Acquisition:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Immerse the electrodes in the sample solution.
-
Set the potential scan range and the scan rate.
-
Perform the potential scan and record the resulting voltammogram (current vs. potential).
3. Data Analysis:
-
Identify the reduction and oxidation peaks in the cyclic voltammogram.
-
Determine the peak potentials (Ep) and peak currents (ip).
-
Analyze the shape of the voltammogram to assess the reversibility of the redox process.
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Typical Range for Quinoxaline Compounds | Reference(s) |
| ¹H NMR | Chemical Shift (δ) | 7.5 - 9.5 ppm (aromatic protons) | [1] |
| ¹³C NMR | Chemical Shift (δ) | 120 - 160 ppm (aromatic carbons) | |
| Mass Spectrometry | Mass-to-Charge Ratio (m/z) | Dependent on molecular weight | [1] |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | 250 - 400 nm | [6] |
| HPLC | Retention Time (Rt) | Dependent on compound and conditions | [9] |
| Cyclic Voltammetry | Reduction Potential (Epc) | Dependent on compound and conditions |
Signaling Pathways and Experimental Workflows
Quinoxaline derivatives are known to interact with various biological targets, often modulating key signaling pathways involved in diseases such as cancer. A common mechanism of action is the inhibition of protein kinases, which are crucial enzymes in cellular signaling.[7]
Kinase Inhibition Signaling Pathway
General Workflow for Quinoxaline Characterization
Antibacterial Mechanism of Quinoxaline-1,4-dioxides
References
- 1. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioengineer.org [bioengineer.org]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Screening of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1][2][3] This document provides a comprehensive set of protocols for the in vitro screening of the cytotoxic effects of a specific derivative, ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate. The following application notes detail the methodologies for assessing cell viability, membrane integrity, and the induction of apoptosis, key indicators of a compound's cytotoxic potential.[4][5][6] These protocols are designed to guide researchers in obtaining reproducible and reliable data to evaluate the anticancer promise of this novel compound.
General Experimental Workflow
A systematic approach is crucial for the accurate assessment of a compound's cytotoxicity. The overall workflow involves initial cell culture and compound preparation, followed by a battery of assays to measure different aspects of cell health. This multi-assay approach provides a more complete picture of the compound's cellular effects.
Caption: Experimental workflow for assessing compound cytotoxicity.
Recommended Cell Lines
The choice of cell lines is critical for evaluating the cytotoxic and potential anticancer activity of a compound. It is recommended to use a panel of cancer cell lines from different tissue origins, as well as a non-cancerous cell line to assess selectivity.
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cancer cell line. |
| HCT-116 | Human Colon Carcinoma | A commonly used colorectal cancer cell line.[5] |
| A549 | Human Lung Carcinoma | A standard model for non-small cell lung cancer.[2] |
| MRC-5 | Human Fetal Lung Fibroblast | A normal, non-cancerous cell line to determine selectivity and general toxicity.[7] |
Experimental Protocols
General Cell Culture and Compound Preparation
Materials:
-
Selected cancer and normal cell lines
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture flasks (T-25, T-75)
-
96-well and 6-well cell culture plates, sterile
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Line Maintenance: Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2. Subculture cells upon reaching 80-90% confluency.[4]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store the stock solution at -20°C. On the day of the experiment, prepare serial dilutions of the compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[4]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]
References
- 1. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of in vitro antiproliferative activity of new ethyl 3-(arylethynyl)quinoxaline-2-carboxylate and pyrido[4,3-b]quinoxalin-1(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Developing Enzyme Inhibitors from Quinoxaline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Overview of Quinoxaline Scaffolds in Enzyme Inhibition
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, making it a focal point in the development of novel therapeutic agents.[3][4] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6]
A significant area of research focuses on their role as enzyme inhibitors.[7] The nitrogen atoms within the pyrazine ring are crucial for forming hydrogen bonds with active sites of enzymes, enhancing selectivity and potency.[3] This makes quinoxaline derivatives particularly effective as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][8]
Mechanism of Action
The primary mechanism by which quinoxaline derivatives inhibit enzymes, particularly kinases, is through competitive inhibition at the ATP-binding site.[9][10] By occupying this site, they prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[11]
Beyond kinase inhibition, quinoxaline-based compounds have been shown to:
-
Induce Apoptosis: Trigger programmed cell death in cancer cells.[9][12]
-
Cause Cell Cycle Arrest: Halt the progression of the cell cycle, preventing tumor growth.[9]
-
Inhibit Topoisomerases: Interfere with enzymes that manage DNA topology, leading to DNA damage in cancer cells.[1][7]
-
Act as Bioreductive Agents: Some quinoxaline 1,4-di-N-oxide derivatives can be reduced under hypoxic conditions (common in solid tumors) to generate radical species that cause DNA damage.[13]
Key Enzyme Targets and Structure-Activity Relationships (SAR)
Systematic modification of the quinoxaline backbone, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing inhibitor potency and selectivity.[3]
-
Protein Kinases: Quinoxalines are potent inhibitors of various tyrosine kinases, such as VEGFR, EGFR, PDGFR, and c-Met.[8][9] SAR studies have shown that substitutions at the 2 and 3 positions of the quinoxaline ring are critical for determining antiproliferative efficacy.[11] For instance, introducing diaryl urea, amide, or sulphonamide moieties can significantly enhance activity against specific kinases.[9]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): A series of quinoxaline derivatives have been developed as potent ASK1 inhibitors, with compound 26e showing an IC₅₀ value of 30.17 nM.[14][15] These inhibitors have potential applications in treating non-alcoholic fatty liver disease.[15]
-
Monoamine Oxidase (MAO): Quinoxaline derivatives have been synthesized as selective inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism, suggesting their potential as antidepressants.[16][17]
-
Thymidine Phosphorylase (TP): Certain quinoxaline derivatives have displayed inhibitory potential against TP enzymes, which are involved in nucleoside metabolism.[10]
Data Presentation: In Vitro Activity of Quinoxaline-Based Inhibitors
The following tables summarize the inhibitory activity of selected quinoxaline derivatives against various enzymes and cancer cell lines.
Table 1: Enzyme Inhibitory Activity of Quinoxaline Derivatives
| Compound ID | Target Enzyme | Inhibition (IC₅₀) | Reference |
| 3 | VEGFR-2 | 10.27 µM | [9] |
| 26e | ASK1 | 30.17 nM | [14][15] |
| QW12 | STAT3 (Binding K D) | 67.3 µM | [18] |
| Various | MAO-A | Selective Inhibition | [17] |
Table 2: Anticancer Activity of Quinoxaline Derivatives against Cell Lines
| Compound ID | Cell Line | Activity (IC₅₀) | Reference |
| VIIIc | HCT116 (Colon) | Potent Activity | [9] |
| 11 | HCT116 (Colon) | 2.5 µM | [19] |
| 11 | MCF-7 (Breast) | 9.0 µM | [19] |
| 12 | HCT116 (Colon) | 4.4 µM | [19] |
| 12 | MCF-7 (Breast) | 4.4 µM | [19] |
| QW12 | HeLa (Cervical) | 10.58 µM | [18] |
| NVP-BSK805 (6) | Myeloma Cell Lines | 2.6 - 6.8 µM | [18] |
II. Experimental Protocols
Synthesis Protocol: Classical Synthesis of a 2,3-Disubstituted Quinoxaline
This protocol describes the widely used condensation reaction to synthesize a quinoxaline scaffold, exemplified by the preparation of 2,3-diphenylquinoxaline.[19][20]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
In a 50 mL round-bottom flask, dissolve o-phenylenediamine and benzil in 10 mL of ethanol.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).
-
Maintain the reflux for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of starting materials), remove the heat source and allow the mixture to cool to room temperature.
-
As the solution cools, the product will precipitate as a solid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities and unreacted starting materials.[20]
-
Dry the purified product under vacuum to obtain pure 2,3-diphenylquinoxaline.
Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for determining the IC₅₀ value of a quinoxaline inhibitor against a target enzyme using a 96-well plate format.
Materials:
-
Target Enzyme
-
Substrate (specific to the enzyme)
-
Assay Buffer (optimal pH and salt concentration for enzyme activity)
-
Quinoxaline Inhibitor (dissolved in DMSO, serial dilutions)
-
Positive Control Inhibitor
-
Detection Reagent (e.g., ADP-Glo™ for kinases, or a chromogenic/fluorogenic substrate)
-
96-well microplates (white or black, depending on detection method)
-
Plate reader (Luminometer or Fluorometer)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the quinoxaline test compound and the positive control inhibitor in assay buffer. The final DMSO concentration in the well should be kept low (<1%).
-
Enzyme Addition: To each well of the 96-well plate, add the enzyme solution. Include wells for "no enzyme" controls.
-
Inhibitor Addition: Add the serially diluted quinoxaline compounds, positive control, or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. For kinase assays, this will be the substrate protein and ATP.
-
Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the recommended time (e.g., 60 minutes).
-
Stop and Detect: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Read Plate: Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and the high-concentration positive control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the IC₅₀ value.
-
Protocol: Cell-Based Antiproliferative Assay (CCK-8/MTT)
This protocol measures the cytotoxic or cytostatic effect of quinoxaline inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline Inhibitor stock solution (in DMSO)
-
CCK-8 or MTT reagent
-
96-well clear cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Add Reagent: Add 10 µL of CCK-8 reagent (or 20 µL of MTT solution) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT, you must then add a solubilizing agent (e.g., DMSO or acidified isopropanol) and incubate further to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration and determine the IC₅₀ value.
Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
This flow cytometry-based assay determines if the inhibitor induces apoptosis.
Materials:
-
Cancer cell line
-
6-well plates
-
Quinoxaline Inhibitor
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoxaline inhibitor at various concentrations (e.g., 1x and 2x the IC₅₀) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
III. Signaling Pathway Visualization
Quinoxaline inhibitors frequently target protein kinases, which are central nodes in cellular signaling. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway and the point of intervention for a competitive quinoxaline inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of new series of quinoxaline based MAO-inhibitors and docking studies [research.chalmers.se]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate is a versatile bicyclic heteroaromatic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. The quinoxaline scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of novel compounds with potential therapeutic applications.
Synthesis of the Core Intermediate
The foundational step for many synthetic pathways is the preparation of the quinoxaline core. A general and efficient method for the synthesis of the parent acid, 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid, followed by its esterification to yield the ethyl ester is described below.
Experimental Protocol: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
This protocol is adapted from a known procedure for a similar derivative and provides a reliable method for obtaining the title compound.[1]
Materials:
-
3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
-
Absolute ethanol
-
3N Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml).
-
To this suspension, add 10 ml of 3N H₂SO₄.
-
Reflux the reaction mixture for four hours.
-
After reflux, concentrate the solution under reduced pressure.
-
Neutralize the concentrated solution with sodium bicarbonate solution to dissolve any unreacted acid.
-
Filter the resulting precipitate under reduced pressure and wash thoroughly with excess water.
-
Recrystallize the obtained solid from absolute ethanol to yield pure ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate as colorless needles.
Expected Yield: 95% Melting Point: 173-175 °C
Transformation into Key Synthetic Precursors
A pivotal application of this compound is its conversion into the corresponding carbohydrazide. This carbohydrazide serves as a versatile building block for the synthesis of a multitude of heterocyclic systems through condensation and cyclization reactions.
Experimental Protocol: Synthesis of 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide
This protocol details the synthesis of a methylated analog, which is a key intermediate for various bioactive molecules.[2]
Materials:
-
Ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate in ethanol.
-
Add hydrazine hydrate to the solution.
-
The specific reaction conditions (e.g., temperature, reaction time) are based on a reported method and may require optimization.[2]
-
Upon completion of the reaction, the product, 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide, precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure carbohydrazide.
Application in the Synthesis of Bioactive Molecules
The carbohydrazide intermediate is a gateway to a diverse range of quinoxaline derivatives with significant biological activities. The following sections detail the synthesis of compounds with demonstrated anticancer and anti-inflammatory properties.
Synthesis of N'-Arylidene-carbohydrazides as Potential Anticancer Agents
Condensation of the carbohydrazide with various aromatic aldehydes yields Schiff bases, many of which exhibit potent biological activities.
A mixture of 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide (0.218 g, 0.001 mol) and the appropriate aromatic aldehyde (0.001 mol) is refluxed in absolute ethanol (10 mL) for 2 hours. The solid product that precipitates upon heating is collected by filtration, washed with ethanol, and recrystallized from dimethylformamide (DMF).[3]
Table 1: Synthesis and Spectroscopic Data of N'-Arylidene-carbohydrazide Derivatives [2]
| Compound | Aromatic Aldehyde | Yield (%) | Melting Point (°C) | IR (cm⁻¹) (NH) | ¹H NMR (δ, ppm) (NH, CH=N) |
| 2a | Benzaldehyde | - | - | 3173-3111 | 12.47-12.03, 8.35-7.88 |
| 2b | p-Chlorobenzaldehyde | - | - | 3173-3111 | 12.47-12.03, 8.35-7.88 |
| 2c | p-Hydroxybenzaldehyde | - | - | 3173-3111 | 12.47-12.03, 8.35-7.88 |
| 2d | Piperonal | - | - | 3173-3111 | 12.47-12.03, 8.35-7.88 |
Note: Specific yield and melting point data were not provided in the source material.
Synthesis of Pyrazole and Oxadiazole Derivatives
The carbohydrazide can be cyclized with diketones or other reagents to form five-membered heterocyclic rings, such as pyrazoles and oxadiazoles, which are known pharmacophores.
Upon heating the carbohydrazide with acetylacetone in ethanol, the N-pyrazolo derivative is formed.[3] The ¹H-NMR spectrum of this compound shows characteristic signals for the pyrazole ring protons.[3]
The oxadiazole derivative is formed by the reaction of the carbohydrazide with triethyl orthoformate.[3] The disappearance of NH and NH₂ signals and the appearance of a new signal for the CH proton of the oxadiazole ring in the ¹H-NMR spectrum confirm the structure.[3]
Biological Activity and Signaling Pathways
Several synthesized quinoxaline derivatives have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are crucial targets in cancer and inflammation therapy.
Table 2: In Vitro Anticancer and COX Inhibitory Activities (IC₅₀, µM) [4]
| Compound | EGFR | COX-1 | COX-2 | Selectivity Index (SI) for COX-2 |
| 4a | 0.3 | - | 1.17 | 24.61 |
| 5 | 0.9 | - | 0.83 | 48.58 |
| 11 | 0.6 | 37.96 | 0.62 | 61.23 |
| 13 | 0.4 | 30.41 | 0.46 | 66.11 |
SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)
EGFR Signaling Pathway
EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6] These pathways are critical for regulating cell proliferation, survival, and differentiation.[7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8] The synthesized quinoxaline derivatives act as inhibitors of EGFR, blocking these downstream signals.
Caption: EGFR Signaling Pathway Inhibition.
COX-2 Signaling Pathway
COX-2 is an enzyme that is typically induced during inflammation and in cancerous tissues. It catalyzes the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE₂).[9][10] PGE₂ can promote tumor growth by stimulating cell proliferation, angiogenesis, and inhibiting apoptosis.[10] The synthesized quinoxaline derivatives selectively inhibit COX-2 over COX-1, which is constitutively expressed and involved in normal physiological functions, thus offering a more targeted anti-inflammatory and anticancer effect with potentially fewer side effects.
Caption: COX-2 Signaling Pathway Inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel quinoxaline derivatives from this compound is a multi-step process that involves chemical synthesis, purification, characterization, and biological screening.
Caption: Synthetic and Screening Workflow.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward conversion to a reactive carbohydrazide opens up a rich field of synthetic possibilities, leading to the generation of diverse heterocyclic compounds with significant potential for drug discovery. The demonstrated efficacy of its derivatives as dual inhibitors of EGFR and COX-2 highlights the importance of the quinoxaline scaffold in the development of novel anticancer and anti-inflammatory agents. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising class of compounds.
References
- 1. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis low?
Possible Causes & Solutions:
-
Incomplete Reaction: The condensation reaction between o-phenylenediamine and diethyl 2-oxomalonate may not have gone to completion.
-
Solution: Consider increasing the reaction time or adjusting the temperature. Refluxing in a suitable solvent like ethanol is a common practice. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
-
Impurities in Starting Materials: The purity of the reactants, particularly o-phenylenediamine, is critical. o-Phenylenediamine can oxidize and darken upon exposure to air, which can lead to the formation of colored impurities and lower yields.[1]
-
Solution: Use high-purity, freshly recrystallized, or commercially available high-grade o-phenylenediamine. If the diamine appears discolored, purification by recrystallization or treatment with a reducing agent like sodium dithionite may be necessary.[1]
-
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of o-phenylenediamine and diethyl 2-oxomalonate can limit the yield.
-
Solution: Ensure an equimolar (1:1) ratio of the reactants is used for optimal results.
-
-
Presence of Electron-Withdrawing Groups: If you are using a substituted o-phenylenediamine with strong electron-withdrawing groups, this can decrease the nucleophilicity of the amine groups, leading to lower yields and requiring more forcing reaction conditions.
-
Solution: A higher reaction temperature, a longer reaction time, or the use of a more effective catalyst may be necessary to drive the reaction to completion.
-
-
Loss During Work-up and Purification: The desired product may be lost during extraction, filtration, washing, or recrystallization steps.
-
Solution: Carefully optimize the work-up and purification procedures. Ensure complete precipitation of the product before filtration. Use appropriate solvents for washing and recrystallization to minimize product loss. A common and effective method for purification is recrystallization from ethanol.[2]
-
Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?
Possible Causes & Solutions:
-
Oxidation of o-phenylenediamine: As mentioned, o-phenylenediamine is susceptible to oxidation, which can lead to a variety of colored byproducts, complicating purification and reducing the yield of the desired product.[3]
-
Solution: To minimize oxidation, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[3] Degassing the solvent prior to use can also be beneficial.
-
-
Self-condensation of Diethyl 2-oxomalonate: Under certain conditions, diethyl 2-oxomalonate can undergo self-condensation, leading to impurities.
-
Solution: Controlling the reaction temperature and adding the reactants in a specific order (e.g., adding the diamine to the ester solution) can sometimes mitigate this issue.
-
-
Formation of Benzimidazoles: In the presence of certain catalysts or under specific reaction conditions, the reaction of o-phenylenediamine with a carbonyl compound can potentially lead to the formation of benzimidazole derivatives as side products.
-
Solution: Careful selection of the catalyst and optimization of the reaction conditions (temperature, solvent) are crucial to favor the formation of the desired quinoxalinone. Acid catalysis, for instance with sulfuric acid, is often employed for this synthesis.[2]
-
Q3: The purification of my this compound is challenging. What are some effective purification strategies?
Possible Causes & Solutions:
-
Poor Solubility: The product may have limited solubility in common organic solvents, making purification by column chromatography difficult.
-
Solution: Recrystallization is the most common and effective method for purifying this compound. Absolute ethanol has been reported to be an effective solvent for recrystallization, yielding colorless needles.[2]
-
-
Presence of Colored Impurities: Oxidation of the starting material can lead to persistent colored impurities in the final product.
-
Solution: Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can be effective. In some cases, treatment with activated charcoal during recrystallization can help to remove colored impurities.
-
-
Removal of Unreacted Starting Materials: Unreacted o-phenylenediamine or diethyl 2-oxomalonate may co-precipitate with the product.
Frequently Asked Questions (FAQs)
Q: What is the typical reaction mechanism for the synthesis of this compound?
A: The synthesis typically proceeds through a cyclocondensation reaction. The more nucleophilic amino group of o-phenylenediamine attacks one of the carbonyl groups of diethyl 2-oxomalonate, followed by an intramolecular cyclization and subsequent dehydration to form the quinoxalinone ring.
Q: What are the recommended reaction conditions for this synthesis?
A: A widely used method involves the condensation of o-phenylenediamine with diethyl 2-oxomalonate in a solvent such as ethanol. The reaction is often catalyzed by an acid, like sulfuric acid, and may require heating under reflux.[2]
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound can be confirmed using standard analytical techniques, including:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Data Presentation
Table 1: Impact of Reaction Conditions on Quinoxaline Synthesis Yield (General Observations)
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | Lower temperatures | Can enhance yield in some cases | [4] |
| Elevated temperatures | May lead to increased by-products and decreased yield | [4] | |
| Catalyst | Acid catalyst (e.g., CF₃COOH) | Optimal amount is crucial; too much can decrease yield | [4] |
| Absence of catalyst | Often requires harsher conditions and results in lower yields | [1] | |
| Atmosphere | Inert (Nitrogen or Argon) | Can improve yield by preventing oxidation of starting materials | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (A related compound with a detailed protocol)
This protocol for a structurally similar compound can be adapted for the synthesis of this compound. The key difference is the starting keto-ester.
Materials:
-
3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
-
Absolute ethanol
-
3N Sulfuric acid
-
Sodium bicarbonate solution
Procedure:
-
Suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml).
-
Add 3N H₂SO₄ (10 ml) to the suspension.
-
Reflux the reaction mixture for four hours.
-
Concentrate the solution under reduced pressure.
-
Neutralize the concentrated solution with sodium bicarbonate solution to dissolve any unreacted acid.
-
Filter the precipitates under reduced pressure.
-
Wash the filtered precipitates with an excess of water.
-
Recrystallize the resulting ester from absolute ethanol to yield colorless needles.
Reported Yield: 95%[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
common side products in quinoxaline synthesis and their avoidance
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency and purity of their quinoxaline synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in quinoxaline synthesis?
A1: The most frequently encountered side products in quinoxaline synthesis, particularly from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, include:
-
Benzimidazoles: These arise from the reaction of the o-phenylenediamine with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl starting material.[1]
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides, especially under harsh reaction conditions or in the presence of an oxidizing agent.[1]
-
Dihydroquinoxalines: Incomplete oxidation of the dihydroquinoxaline intermediate, which forms during the condensation, can result in its persistence as a side product.[1]
-
Aldol Condensation Products: Certain 1,2-dicarbonyl compounds, like 1,2-diacetylbenzene, can undergo intramolecular aldol condensation under acidic or basic conditions, leading to byproducts such as 2-methyl-1H-inden-1-one.[2]
Q2: How can I avoid the formation of benzimidazole byproducts?
A2: To minimize the formation of benzimidazole side products, consider the following troubleshooting steps:
-
Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent through recrystallization or chromatography.[1]
-
Optimize Reaction Conditions: Traditional synthesis methods often require high temperatures and strong acid catalysts, which can promote side reactions.[3][4] Modern, greener protocols using milder catalysts and lower temperatures can significantly reduce byproduct formation.[4][5]
Q3: What causes the formation of quinoxaline N-oxides and how can I prevent it?
A3: Quinoxaline N-oxides are typically a result of over-oxidation.[1] To prevent their formation:
-
Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation caused by atmospheric oxygen, especially at elevated temperatures.[1]
-
Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are inadvertently introduced into the reaction mixture if they are not required for the synthetic route.[1]
Q4: My reaction results in a significant amount of dihydroquinoxaline. How can I promote its conversion to the desired quinoxaline?
A4: The presence of a stable dihydroquinoxaline intermediate indicates that the final oxidation step is incomplete.[1] To drive the reaction to completion:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere after the initial condensation can be sufficient to oxidize the dihydroquinoxaline.[1]
-
Catalyst Selection: Certain catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[1]
-
Solvent Choice: The choice of solvent can play a role. For instance, dimethyl sulfoxide (DMSO) can sometimes act as an oxidant at higher temperatures.[1]
Troubleshooting Guides
Low Yield of Quinoxaline Product
If you are experiencing a low yield of your desired quinoxaline product, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Consider extending the reaction time or gently heating the mixture if the reaction is sluggish at room temperature.[2] |
| Suboptimal Reaction Conditions | Screen different solvents and temperatures. Greener protocols using ethanol or even water have demonstrated high efficiency.[1] |
| Inefficient Catalyst | Experiment with different catalysts. A wide variety of catalysts, from simple acids to complex metal-based systems, have been reported to provide high yields.[1] |
| Presence of Significant Byproducts | Identify the major byproduct(s) and implement the targeted troubleshooting steps outlined in the FAQs section. |
| Product Degradation | Prolonged reaction times or high temperatures can sometimes lead to the degradation of the quinoxaline product.[2] Optimize the reaction time and temperature to avoid this. |
Significant Byproduct Formation
The following diagram outlines a logical workflow for troubleshooting common issues related to byproduct formation in quinoxaline synthesis.
Caption: A step-by-step workflow for troubleshooting quinoxaline synthesis.
Experimental Protocols
General Procedure for Quinoxaline Synthesis at Room Temperature
This protocol describes a highly efficient and environmentally friendly synthesis of quinoxalines at room temperature.
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (1 mmol)
-
Catalyst (e.g., Phenol, 20 mol%)[2]
-
Ethanol/Water (7:3 v/v, 10 mL)
-
Deionized Water (20 mL)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 10 mL of a 7:3 ethanol/water mixture.[2]
-
Add the catalyst (e.g., phenol, 0.2 mmol) to the solution.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add 20 mL of deionized water to the mixture to facilitate product precipitation.[2]
-
Allow the mixture to stand at room temperature for approximately 30 minutes.[2]
-
Collect the crystalline product by vacuum filtration.[2]
Signaling Pathways and Reaction Mechanisms
The following diagram illustrates the general reaction pathway for quinoxaline synthesis and highlights the points where common side products can form.
References
troubleshooting low yield in condensation of aryl 1,2-diamines
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering low yields in the condensation of aryl 1,2-diamines to form heterocyclic compounds such as benzimidazoles and quinoxalines.
Frequently Asked Questions (FAQs)
Q1: My condensation reaction of an aryl 1,2-diamine with an aldehyde/dicarbonyl is resulting in a very low yield. What are the common initial troubleshooting steps?
Low yields in these condensation reactions can stem from several factors, including suboptimal reaction conditions, purity of starting materials, or inefficient workup procedures. The most common method for synthesizing quinoxalines, for instance, involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] Similarly, benzimidazoles are frequently synthesized through the condensation of o-phenylenediamine with aldehydes or carboxylic acids.[4][5]
Initial troubleshooting should focus on:
-
Purity of Reactants: Ensure the aryl 1,2-diamine is free from oxidation, which can be a common issue. The aldehyde or dicarbonyl compound should also be pure, as impurities can lead to side reactions.
-
Stoichiometry: A precise 1:1 molar ratio of the 1,2-diamine to the dicarbonyl compound is often critical for success.[6]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to ensure it has gone to completion.[6] Incomplete reactions are a frequent cause of low yields.
-
Atmosphere: For reactions sensitive to oxidation, particularly when synthesizing benzimidazoles from aldehydes, conducting the reaction in an open oxygen environment or using a mild oxidant can be beneficial.[7] Some modern protocols, however, have been developed to work well under aerobic conditions in water.[8]
Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are the likely side reactions?
Side product formation is a major contributor to low yields. The primary side reaction is often the self-condensation of the carbonyl starting material, especially if it possesses α-hydrogens.[9] Additionally, for aryl 1,2-diamines, oxidation of the diamine itself can occur, leading to colored impurities that complicate purification. In the synthesis of 1,2-disubstituted benzimidazoles, the formation of 2-substituted benzimidazoles can also be a competing pathway.[8]
To minimize side reactions:
-
Control Reagent Addition: Slowly add the enolizable carbonyl compound to a mixture of the diamine and the catalyst.[9] This keeps the concentration of the self-condensing partner low.[9]
-
Optimize Temperature: Excessively high temperatures can promote side reactions and product degradation.[9] While traditional methods often use reflux conditions, many newer protocols achieve high yields at room temperature or with gentle heating (e.g., 50-80°C).[6][7][8][10]
-
Choose the Right Catalyst: The catalyst can significantly influence the reaction pathway. For example, some catalysts may favor the desired cyclization over competing side reactions. Numerous catalysts, from simple acids to metal nanoparticles, have been developed to improve yields and selectivity.[1][2]
Q3: How do the choice of solvent and catalyst affect the reaction yield and time?
The solvent and catalyst are critical parameters that can dramatically impact reaction efficiency.
-
Solvent: While ethanol is a common solvent, other options like acetic acid, acetonitrile, toluene, or even solvent-free conditions can be more effective depending on the specific substrates.[6][11] Green chemistry approaches often utilize water or ethanol/water mixtures, which have proven highly effective and environmentally friendly.[6][8][12]
-
Catalyst: A wide array of catalysts can be used to enhance reaction rates and yields. These range from Brønsted acids (e.g., p-TsOH, acetic acid) and Lewis acids (e.g., LaCl₃, MgCl₂·6H₂O) to solid-supported catalysts and nanoparticles.[1][10][13] The choice of catalyst can reduce reaction times from many hours to a matter of minutes, often with a significant increase in yield.[6] For example, using an alumina-supported AlCuMoVP catalyst, increasing the amount from 50 mg to 100 mg was shown to significantly boost product yield.[6]
Q4: Can I use microwave irradiation to improve my yield and reduce reaction time?
Yes, microwave-assisted synthesis is a well-established method for dramatically improving the efficiency of these condensation reactions. Microwave irradiation can reduce reaction times from hours to just a few minutes and often leads to higher yields with cleaner product profiles.[6][12][14] For instance, an iodine-catalyzed synthesis of quinoxalines in an ethanol/water mixture was completed within 2-3 minutes with excellent yields under microwave irradiation.[12] Many protocols for synthesizing benzimidazole derivatives also report high yields in short reaction times using this technique.[4][14]
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting low yields in aryl 1,2-diamine condensation reactions.
Caption: A logical workflow for diagnosing and resolving low product yields.
Quantitative Data Summary
The choice of reaction conditions significantly influences the outcome of the condensation. The following tables summarize reported data for the synthesis of benzimidazole and quinoxaline derivatives under various catalytic and solvent systems.
Table 1: Comparison of Catalysts for 2-Aryl Benzimidazole Synthesis (Reaction of o-phenylenediamine and 4-chlorobenzaldehyde)
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Traditional) | Acetic Acid | Reflux | 12 h | Low/Moderate | [6][7] |
| Cu(OH)₂ | Methanol | Room Temp | 6 h | Good | [7] |
| tert-Butyl nitrite | THF | 25 | 0.5 h | 80 | [7] |
| Lanthanum Chloride | Acetonitrile | Room Temp | 2-4 h | 85-95 | [7][10] |
| Salicylic Acid (SA) | Water | Room Temp | - | High | [8] |
| BiOCl NPs (Ultrasound) | Water | - | - | up to 94 | [4] |
Table 2: Effect of Solvent on Quinoxaline Synthesis via Microwave Irradiation (Reaction of o-phenylenediamine and phenylglyoxal monohydrate with 5 mol% Iodine)
| Solvent | Time | Yield (%) | Reference |
| EtOH/H₂O (1:1) | 30 sec | 94 | [12] |
| Acetonitrile | 2 min | 85 | [12] |
| Dichloromethane | 3 min | 60 | [12] |
| Tetrahydrofuran | 3 min | 70 | [12] |
| No Solvent | 1 min | 90 | [12] |
Key Experimental Protocols
Protocol 1: Green Synthesis of 2-(p-tolyl)-1H-benzo[d]imidazole
This protocol is adapted from a catalyst-free synthesis performed in an aqueous medium.[8]
Materials:
-
o-phenylenediamine (1.0 mmol, 108.1 mg)
-
p-tolualdehyde (1.0 mmol, 120.2 mg, 118 µL)
-
Water (5 mL)
Procedure:
-
A mixture of o-phenylenediamine (1.0 mmol) and p-tolualdehyde (1.0 mmol) is added to a round-bottom flask.
-
Water (5 mL) is added to the flask, and the mixture is stirred at 75°C.
-
The reaction is conducted under an aerobic (open-air) atmosphere.
-
The progress of the reaction is monitored by TLC until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by vacuum filtration, washed with cold water, and dried to afford the pure 2-(p-tolyl)-1H-benzo[d]imidazole.
Protocol 2: Microwave-Assisted Synthesis of 2-phenylquinoxaline
This protocol is based on an efficient iodine-catalyzed method using microwave irradiation.[12]
Materials:
-
o-phenylenediamine (1.0 mmol, 108.1 mg)
-
Phenylglyoxal monohydrate (1.0 mmol, 152.1 mg)
-
Iodine (I₂) (0.05 mmol, 12.7 mg)
-
Ethanol/Water (1:1, 4 mL)
Procedure:
-
In a microwave process vial, combine o-phenylenediamine (1.0 mmol), phenylglyoxal monohydrate (1.0 mmol), and iodine (5 mol%).
-
Add 4 mL of a 1:1 ethanol/water mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for 30 seconds at a temperature of 50°C.
-
After irradiation, cool the vial to room temperature.
-
The precipitated product is collected by filtration, washed with cold water, and dried. If necessary, the product can be further purified by recrystallization from ethanol.
Reaction Mechanism and Potential Pitfalls
The condensation to form a benzimidazole from an o-phenylenediamine and an aldehyde generally proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation/aromatization.
Caption: Key steps and potential failure points in benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijariie.com [ijariie.com]
- 11. researchgate.net [researchgate.net]
- 12. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 14. jchemrev.com [jchemrev.com]
optimization of reaction conditions for quinoxaline formation (temperature, solvent)
Technical Support Center: Optimization of Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find detailed troubleshooting advice, answers to frequently asked questions, and optimized experimental protocols to help you navigate the complexities of quinoxaline formation, with a special focus on optimizing temperature and solvent conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in quinoxaline synthesis are a common problem that can stem from several factors.[1]
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1] If the reaction stalls, consider adjusting the temperature or catalyst.
-
Suboptimal Reaction Conditions: The chosen temperature, time, or solvent may not be ideal for your specific substrates. It is highly recommended to screen different solvents and temperatures to find the optimal conditions.[1][2]
-
Impure Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to side reactions and significantly lower the yield of the desired product.[2][3] Always assess the purity of your starting materials using techniques like NMR or GC-MS before beginning the synthesis.[1]
-
Inefficient Catalyst: Some reactions benefit greatly from an acid or metal catalyst.[2] If you are experiencing low yields, consider screening different catalysts or verifying the activity of your current one.[2]
-
Product Loss During Work-up: The desired product may be lost during extraction, filtration, or purification steps.[3] Carefully optimize your purification procedure to minimize such losses.
-
Question 2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What is causing this and how can it be prevented?
Answer: The formation of benzimidazole byproducts is a frequent issue, particularly when the 1,2-dicarbonyl compound contains impurities.[1]
-
Cause: This side reaction occurs when the o-phenylenediamine starting material reacts with an aldehyde or carboxylic acid derivative. These impurities can be present in a degraded 1,2-dicarbonyl reagent.[1]
-
Troubleshooting Steps:
-
Assess Reagent Purity: Before use, confirm the purity of the 1,2-dicarbonyl compound.
-
Purify the Reagent: If aldehyde impurities are detected, purify the dicarbonyl compound by methods such as recrystallization or chromatography.[1]
-
Question 3: The reaction has stopped at a dihydroquinoxaline intermediate and is not progressing to the final aromatic product. How can I resolve this?
Answer: The isolation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[1]
-
Cause: This is common when the reaction is performed under strictly non-oxidizing conditions.
-
Troubleshooting Steps:
Question 4: My purified product is contaminated with quinoxaline N-oxides. How can I avoid their formation?
Answer: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[1]
-
Cause: This can happen if reaction conditions are too harsh or if an oxidizing agent is present. Reactions run in the presence of air (oxygen) for extended periods at high temperatures are particularly susceptible.[1]
-
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: Ensure no oxidizing agents are introduced into the reaction inadvertently.
-
Control the Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent the formation of N-oxides.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for quinoxaline synthesis, and how do I choose the best one? A1: Commonly used solvents include ethanol, water, dimethylformamide (DMF), and toluene.[3][4] Greener protocols often favor ethanol or water.[1] The optimal solvent depends on the specific substrates and reaction conditions. Screening a variety of solvents is the best approach to identify the one that provides the highest yield and purity for your reaction.[2] Solvent-free methods, such as grinding reactants at room temperature, are also an excellent and environmentally friendly alternative.[3]
Q2: Is a catalyst required for quinoxaline synthesis? A2: While the condensation can sometimes proceed without a catalyst, many modern, efficient methods utilize one to improve reaction rates and yields.[2] A wide range of catalysts have been reported, from simple acids to complex metal catalysts and reusable solid-supported catalysts.[1][2][5]
Q3: What is a "green" approach to quinoxaline synthesis? A3: Green chemistry approaches aim to minimize environmental impact. For quinoxaline synthesis, this can involve using environmentally benign solvents like water or ethanol, employing solvent-free reaction conditions, using recyclable catalysts, and running reactions at room temperature to reduce energy consumption.[6][7]
Q4: How does temperature affect the reaction? A4: Traditionally, quinoxaline synthesis required high temperatures and long reaction times.[6][8] However, many modern protocols have been developed that proceed efficiently at room temperature, which can prevent side reactions and decomposition of starting materials.[5][9] Optimizing the temperature is a critical step; for some substrates, moderate heating may be necessary to achieve a reasonable reaction rate, while for others, room temperature is sufficient.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on the effect of solvent and temperature on quinoxaline formation based on a model reaction between o-phenylenediamine and benzil.
Table 1: Effect of Solvent on Quinoxaline Yield
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ethanol | Reflux | 2 h | 92% | [10] |
| Water | 80 °C | 3 h | 95% | [11] |
| Toluene | 25 °C | 2 h | 92% | [4][5] |
| DMF | Microwave (800W) | < 10 min | 82% | [12] |
| 1,4-Dioxane | Microwave | < 15 min | High Yield | [12] |
| THF | Ambient | - | Lower Yield | [13] |
| Cyclohexane | Ambient | - | Lower Yield | [13] |
| Solvent-Free (Grinding) | Room Temp | 5-10 min | 95% | [3][14] |
Table 2: Effect of Temperature and Method on Reaction Time and Yield
| Method | Temperature | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 60 °C | 8 h | - | [6] |
| Conventional Heating | High Temperature | Long Hours | Low Yield | [6][8] |
| Microwave Irradiation | 100 °C (600W) | 2-5 min | High Yield | [14] |
| Ultrasound-Assisted | Room Temp | 15-30 min | High Yield | [15] |
| Solid-Supported Catalyst | Room Temp | 10 min - 2 h | 92-95% | [5][7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis in Ethanol
This protocol describes a standard method for synthesizing quinoxalines via the condensation of an aryl 1,2-diamine and a 1,2-dicarbonyl compound.
-
Reactant Preparation: In a round-bottomed flask, dissolve the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol.
-
Reaction: Add a catalyst if required (e.g., 10 mol% TiO₂-Pr-SO₃H).[6]
-
Heating: Reflux the reaction mixture for the required time (typically 10 minutes to several hours), monitoring progress by TLC.[6][10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If no precipitate forms, evaporate the solvent and purify the crude product by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis by Grinding at Room Temperature
This environmentally friendly protocol avoids the use of solvents.
-
Mixing: Place the aryl 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and a solid catalyst (e.g., silica nanoparticles, 0.6 g) in a mortar.[14]
-
Grinding: Vigorously grind the mixture with a pestle at room temperature.[3][14]
-
Monitoring: Monitor the reaction for completion using TLC.
-
Isolation: Once complete, transfer the reaction mixture to a flask. Add hot ethanol (10 mL) to dissolve the product and separate the solid catalyst by centrifugation or filtration.[14]
-
Crystallization: Concentrate the supernatant and allow it to stand at room temperature for several hours to precipitate the product. Collect the pure crystals by filtration.[14]
Protocol 3: Microwave-Assisted Synthesis
This method significantly reduces reaction times.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the o-phenylenediamine (0.25 mol), oxalic acid (0.36 mol), and a catalyst like ferric chloride (0.1 g) in a suitable solvent such as DMF (10 ml).[12]
-
Irradiation: Place the vessel in a microwave oven and irradiate at a specified power (e.g., 800W) for a short period (typically a few minutes).[12]
-
Cooling & Isolation: After irradiation, cool the vessel. The solid product that separates is collected by filtration and washed.[12]
-
Purification: The product can be further purified by recrystallization if necessary.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Quinoxaline Synthesis
Caption: A logical workflow for troubleshooting common issues in quinoxaline synthesis.
Diagram 2: General Experimental Workflow for Quinoxaline Synthesis
Caption: A standard workflow for the synthesis and purification of quinoxalines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Ethyl 3-Oxo-3,4-dihydro-2-quinoxalinecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Recrystallization
-
Question: My recrystallized this compound is still impure. What are the possible causes and solutions?
-
Answer: Low purity after recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve for the compound (i.e., it is too soluble at low temperatures or not soluble enough at high temperatures).
-
Presence of Insoluble Impurities: If the hot solution is not filtered, insoluble impurities can contaminate the final product.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the precipitation of impurities along with the product.
-
Insufficient Washing of Crystals: Residual mother liquor on the crystal surface will re-introduce impurities upon drying.
Solutions:
-
Solvent Screening: Experiment with different recrystallization solvents. Based on similar compounds, absolute ethanol is a good starting point.[1] Other potential solvents to screen include ethyl acetate, isopropanol, or mixtures such as ethanol/water.
-
Hot Filtration: If you observe insoluble material in the hot solution, perform a hot gravity filtration before allowing the solution to cool.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
-
Thorough Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Issue 2: Product Appears Colored (Yellow or Brown)
-
Question: The supposedly white to off-white this compound is yellow or brown. How can I remove the color?
-
Answer: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material during the synthesis.[2] These impurities can often be removed by:
-
Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution and swirl for a few minutes before performing a hot filtration to remove the charcoal and the adsorbed colored impurities.
-
Inert Atmosphere: If the coloration is due to product instability, consider performing the purification steps under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Issue 3: Low Recovery/Yield After Purification
-
Question: I am losing a significant amount of product during purification. What are the common causes of low yield?
-
Answer: Low recovery is a common challenge and can be attributed to several factors:
-
Product Loss During Transfers: Multiple transfer steps can lead to mechanical losses of the product.
-
High Solubility in Recrystallization Solvent: If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.
-
Decomposition on Silica Gel: Quinoxaline derivatives can sometimes be unstable on acidic silica gel, leading to product loss during column chromatography.[2]
-
Improper Work-up: Care should be taken during filtration and washing to minimize product loss.[2]
Solutions:
-
Minimize Transfers: Plan your purification workflow to minimize the number of times the product is transferred between vessels.
-
Optimize Recrystallization: If recrystallization is the cause, try a different solvent in which the product has lower solubility at cold temperatures. You can also try to recover more product from the mother liquor by concentrating it and allowing a second crop of crystals to form.
-
Deactivate Silica Gel: If using column chromatography, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, use a different stationary phase like neutral alumina.
-
Careful Handling: Ensure all product is transferred during filtration and wash with a minimal amount of cold solvent.
-
Issue 4: Difficulty with Column Chromatography
-
Question: I am having trouble purifying my compound using column chromatography. The product is not eluting, or it is co-eluting with impurities. What should I do?
-
Answer: Column chromatography issues often stem from an unoptimized mobile phase or problems with the stationary phase.
-
Product Not Eluting: The mobile phase is likely not polar enough. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
-
Co-elution with Impurities: The chosen solvent system may not have enough selectivity. Try a different solvent system. For instance, if hexane/ethyl acetate is not working, consider trying dichloromethane/methanol or toluene/acetone. It is crucial to first develop a good separation on a TLC plate before attempting column chromatography. An ideal Rf value for the product on TLC is typically between 0.2 and 0.4.
-
Product Streaking on the Column: This could be due to overloading the column or poor solubility of the crude product in the mobile phase. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the top of the column.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected purity of crude this compound?
-
A1: The purity of the crude product can vary significantly depending on the reaction conditions and the purity of the starting materials. It is not uncommon for the crude product to have a purity of 80-90%, with the remainder being unreacted starting materials or side products.
-
-
Q2: What are the most likely impurities in the crude product?
-
A2: The most common impurities are likely unreacted o-phenylenediamine and diethyl oxalate. Side products from the oxidation of o-phenylenediamine can also be present, which often results in a colored crude product.[2]
-
-
Q3: What is a good starting solvent system for TLC analysis?
-
A3: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A 4:1 or 3:1 mixture of hexane:ethyl acetate is a reasonable starting point. The polarity can be adjusted to achieve good separation.
-
-
Q4: Is recrystallization or column chromatography the better purification method?
-
A4: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often a more straightforward and scalable method if the impurities have significantly different solubility profiles from the product. For a very similar compound, recrystallization from absolute ethanol has been shown to be effective.[1] Column chromatography is more suitable for separating impurities with similar polarities to the product.
-
-
Q5: How can I confirm the purity of my final product?
-
A5: The purity of the final product can be confirmed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
-
Data Presentation
The following table provides an illustrative example of the expected yield and purity of this compound before and after a typical purification process. The actual results may vary depending on the specific experimental conditions.
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Appearance | Yellowish to brown solid | Off-white to pale yellow crystals | White solid |
| Purity (by HPLC) | 85 - 95% | > 98% | > 99% |
| Typical Yield | N/A | 80 - 95% | 60 - 85% |
| Melting Point | Broad range | Sharp, defined range | Sharp, defined range |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from a procedure for a structurally similar compound and is expected to be effective for this compound.[1]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of absolute ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% w/w). Reheat the mixture to reflux for 5-10 minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography
This is a general protocol for the purification of quinoxaline derivatives by column chromatography. The optimal solvent system should be determined by TLC analysis first.
-
TLC Analysis: Develop a solvent system (e.g., hexane/ethyl acetate) that gives the product an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase determined from your TLC analysis. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial, non-polar mobile phase. If a gradient elution is required, gradually increase the polarity by increasing the percentage of the more polar solvent.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification by recrystallization.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Purification of Quinoxaline Derivatives
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of quinoxaline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude quinoxaline product is a dark brown/red solid, but the literature reports it as a pale-yellow powder. What are the likely impurities?
A: Dark coloration in crude quinoxaline products typically arises from highly conjugated byproducts or degradation products formed during the reaction or workup.[1] Common culprits include:
-
Oxidation Products: The quinoxaline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other colored species.
-
Polymerization Products: Under harsh reaction conditions (e.g., strong acid, high heat), starting materials or the product itself can polymerize.
-
Residual Starting Materials: Incomplete reactions can leave colored starting materials, such as substituted o-phenylenediamines, which may have oxidized.
-
Side-Reaction Products: The condensation reaction used to form quinoxalines can sometimes yield colored, highly conjugated side products.[1]
Your first step should be to analyze the crude product by Thin-Layer Chromatography (TLC) to visualize the number of components and determine if a simple purification method like recrystallization is feasible.
Q2: I tried recrystallizing my product, but it's still colored. What should I do next?
A: If a single recrystallization is insufficient, you have several options. The choice depends on the nature of your compound and the impurities.
-
Use Activated Charcoal (Decolorizing Carbon): This is a highly effective method for removing large, colored molecules that are often the source of the problem.[1][2]
-
Perform Column Chromatography: This technique is excellent for separating compounds with different polarities and is often the most powerful purification method.[3][4]
-
Re-evaluate Your Recrystallization Solvent System: Experiment with different solvents or solvent mixtures.[1][5] Common solvents for quinoxalines include ethanol, methanol/water mixtures, and ethyl acetate/hexane.[1][6]
The following workflow diagram outlines a general strategy for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Decolorizing carbon [sites.pitt.edu]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
preventing decomposition of quinoxaline compounds during purification
Welcome to the technical support center for the purification of quinoxaline compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the decomposition of quinoxaline derivatives during purification.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline compound appears to be decomposing on the silica gel column. What is happening and how can I prevent it?
A1: Decomposition on silica gel is a common issue for quinoxaline derivatives.[1][2] This is often due to the acidic nature of standard silica gel, which can lead to the degradation of sensitive compounds.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing your column, flush it with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[1] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or opting for reverse-phase chromatography with a C18 silica gel.[1]
-
Minimize Contact Time: Elute your compound as quickly as possible from the column to reduce the time it is in contact with the stationary phase.
Q2: I'm observing the formation of new, more polar spots on my TLC plate during purification, suggesting oxidation. How can I avoid this?
A2: Quinoxaline rings can be susceptible to over-oxidation, leading to the formation of quinoxaline N-oxides, especially under harsh conditions or in the presence of an oxidizing agent.[3]
Preventative Measures:
-
Inert Atmosphere: If your compound is particularly sensitive, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[2]
-
Avoid Strong Oxidizing Agents: Ensure that no oxidizing agents are inadvertently introduced during the work-up or purification process.[3]
-
Control Temperature: Elevated temperatures can accelerate oxidation.[3] If possible, conduct the purification at room temperature or below.
Q3: My purified quinoxaline derivative is changing color and degrading upon exposure to light. What precautions should I take?
A3: Photodegradation can be a significant issue for some quinoxaline-based materials.[4]
Mitigation Strategies:
-
Protect from Light: Wrap your flasks and columns in aluminum foil to protect the compound from light during the purification process and storage.
-
Use Amber Glassware: Store the purified compound in amber-colored vials to minimize light exposure.
-
Forced Degradation Studies: To understand the photostability of your compound, you can conduct forced degradation studies by exposing a solution to a high-intensity light source.[4]
Q4: I'm experiencing low recovery of my quinoxaline compound after purification. What are the potential causes?
A4: Low recovery can be due to several factors, including decomposition, irreversible adsorption to the stationary phase, or issues with the work-up procedure.
Troubleshooting Checklist:
-
Check pH during Extraction: Ensure the pH of the aqueous layer during work-up is optimized for your compound's pKa to prevent it from remaining in the aqueous phase.[1]
-
Address Silica Gel Instability: As mentioned in Q1, quinoxaline derivatives can be unstable on silica gel.[1] Consider deactivating the silica or using an alternative stationary phase.
-
Optimize Solvent System: An inappropriate solvent system can lead to poor elution from the column. If your compound is highly polar, reverse-phase chromatography might be a more suitable option.[1]
Troubleshooting Guides
Issue 1: Compound Streaking or Remaining at the Baseline during TLC/Column Chromatography
| Potential Cause | Recommended Solution |
| Compound is too polar for the eluent | Gradually increase the polarity of the solvent system. For highly polar compounds, consider switching to reverse-phase chromatography.[1] |
| Interaction with acidic silica | Add a small amount of triethylamine (1-3%) to the eluent to deactivate the silica gel.[1] |
| Insolubility in the eluent | Ensure the crude product is fully dissolved before loading onto the column. If solubility is an issue, consider solid loading by pre-adsorbing the compound onto a small amount of silica gel.[1] |
Issue 2: Formation of Colored Impurities During Purification
| Potential Cause | Recommended Solution |
| Oxidation of starting materials or product | Perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Unreacted starting materials or side products | Recrystallization is often an effective method for removing colored impurities. A 70% ethanol/water mixture has been recommended for some derivatives.[5] |
| Degradation due to uncontrolled reaction temperature | Maintain careful control over the reaction temperature to prevent the formation of tar-like substances.[6] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Column Chromatography
-
Prepare your desired solvent system (eluent).
-
To the eluent, add 1-3% (v/v) of triethylamine.
-
Mix the solution thoroughly.
-
Use this triethylamine-containing solvent to pack your chromatography column.
-
Flush the packed column with at least two column volumes of this solvent system before loading your sample.[1]
Protocol 2: General Recrystallization Procedure for Quinoxaline Derivatives
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol/water mixtures) to find a suitable solvent or solvent system.[1] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated charcoal (1-2% by weight of your compound).[1] Swirl the mixture and gently heat for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visualizations
Experimental Workflow: Purification of Quinoxaline Derivatives
Caption: General workflow for the purification of quinoxaline derivatives.
Logical Relationship: Troubleshooting Quinoxaline Decomposition on Silica Gel
Caption: Logical approach to troubleshooting quinoxaline decomposition during silica gel chromatography.
References
addressing poor solubility of quinoxaline-2,3-diones in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering poor solubility of quinoxaline-2,3-diones in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why do many quinoxaline-2,3-dione derivatives exhibit poor solubility in common organic solvents?
A1: The poor solubility of quinoxaline-2,3-diones often stems from their planar and aromatic structure, which can lead to strong intermolecular forces, such as hydrogen bonding and π-π stacking, in the solid state.[1] This results in high crystal lattice energy that must be overcome for dissolution to occur. The parent quinoxaline-2,3-dione exists predominantly in the diamide tautomeric form, which can facilitate strong hydrogen bonding networks.
Q2: In which common organic solvents does the parent quinoxaline-2,3-dione show some solubility?
A2: Quinoxaline-2,3-dione is generally soluble in polar aprotic solvents.[2] Qualitative solubility data indicates it is very soluble in N,N-Dimethylformamide (DMF) and soluble in methanol.[3] It is sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[3]
Q3: What are the main strategies to improve the solubility of my quinoxaline-2,3-dione derivative?
A3: There are two primary approaches to enhance the solubility of quinoxaline-2,3-dione derivatives: chemical modification and formulation strategies.[4]
-
Chemical Modification: This involves altering the molecular structure to introduce more soluble functional groups.[5]
-
Formulation Approaches: These methods improve the dissolution of the existing compound without changing its chemical structure.[4]
Q4: Are there successful examples of improving the solubility of quinoxaline-2,3-dione derivatives through chemical modification?
A4: Yes, several studies have reported successful solubility enhancement. For instance, the introduction of a sulfamoylbenzamide moiety at the N1 position of certain quinoxaline-2,3-dione analogs led to a more than three-fold increase in molar solubility.[4][6][7] Another example is the introduction of a methylphosphonate group to the quinoxalinedione skeleton, which significantly increased aqueous solubility.[4]
Troubleshooting Guides
Issue 1: My quinoxaline-2,3-dione derivative precipitates during my reaction in an organic solvent.
Possible Cause: The concentration of the quinoxaline-2,3-dione derivative has exceeded its solubility limit in the chosen solvent at the reaction temperature.
Troubleshooting Steps:
-
Solvent Selection: Switch to a solvent with higher solubilizing power for quinoxaline-2,3-diones, such as DMF.[3]
-
Co-solvency: Introduce a co-solvent to increase the polarity of the reaction mixture.[8][9]
-
Temperature Adjustment: Gently heating the reaction mixture may increase the solubility of your compound. However, be mindful of the thermal stability of your reactants and products.
-
Dilution: Decrease the concentration of your reactants to keep the quinoxaline-2,3-dione derivative below its solubility threshold.
Issue 2: I am struggling to purify my quinoxaline-2,3-dione derivative due to its low solubility.
Possible Cause: The compound is poorly soluble in common chromatography and recrystallization solvents.
Troubleshooting Steps:
-
Recrystallization Solvent Screening:
-
Systematically test a range of solvents, from nonpolar to polar, to find a suitable recrystallization solvent or solvent system.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Consider using high-boiling point polar aprotic solvents like DMF or DMSO, followed by the addition of an anti-solvent to induce crystallization upon cooling.
-
-
Chromatography Considerations:
-
Be aware that some quinoxaline-2,3-diones can be unstable on silica gel.[10]
-
If using column chromatography, consider using a stronger eluent system or switching to a different stationary phase, such as alumina.
-
Ensure the crude product is fully dissolved in a minimal amount of a strong solvent (like DMF or DMSO) before adsorbing it onto silica for loading onto the column.
-
Data Presentation: Solubility of Quinoxaline-2,3-dione
Precise quantitative solubility data for the parent quinoxaline-2,3-dione in a wide range of organic solvents is not extensively available in the literature, necessitating experimental determination for specific applications.[3]
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble[3] |
| Methanol | Soluble[3] |
| Glacial Acetic Acid | Sparingly soluble[3] |
| Chloroform | Very slightly soluble[3] |
| Water | Practically insoluble[3] |
Experimental Protocols
Protocol 1: General Method for Determining Solubility by Gravimetry
This protocol outlines a standard method to determine the solubility of a quinoxaline-2,3-dione derivative in a specific organic solvent at a given temperature.[3]
Materials:
-
Quinoxaline-2,3-dione derivative
-
Selected organic solvent
-
Vials with tight-fitting caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dish
-
Analytical balance
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of the quinoxaline-2,3-dione derivative to a vial containing a known volume of the selected organic solvent. Ensure there is undissolved solid to confirm saturation.
-
Equilibration: Seal the vial tightly and place it in a constant temperature shaker or water bath. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed evaporation dish.
-
Solvent Evaporation: Place the evaporation dish in a fume hood or under a gentle stream of nitrogen to evaporate the solvent. Gentle heating can be applied depending on the solvent's boiling point and the compound's thermal stability.
-
Drying and Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Calculation: The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of supernatant withdrawn (L)
Protocol 2: Synthesis of a More Soluble Quinoxaline-2,3-dione Derivative via N-Alkylation
This protocol provides a general method for introducing an alkyl chain at the N1 position, which can disrupt crystal packing and improve solubility.
Materials:
-
Quinoxaline-2,3-dione
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Dry polar aprotic solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask
-
Stirring apparatus
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the quinoxaline-2,3-dione in the chosen dry solvent.
-
Deprotonation: Add the base to the solution and stir for a period to allow for deprotonation of the amide nitrogen.
-
Alkylation: Slowly add the alkyl halide to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can be gently heated if necessary.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Strategies to address poor solubility of quinoxaline-2,3-diones.
Caption: Workflow for solubility-driven lead optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoxalinedione - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship and Solubility Studies of N1-Substituted Quinoxaline-2,3-diones as Kainate Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. longdom.org [longdom.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purifying Quinoxaline Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of quinoxaline derivatives using column chromatography.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography of quinoxaline derivatives.
1. Low or No Yield After Purification
Q: I have a low yield of my quinoxaline derivative after purification. What are the possible causes and solutions?
A: Low recovery of your target compound can arise from several factors throughout the purification process. Here is a systematic approach to troubleshoot this issue:
-
Product Loss During Work-up: Ensure the pH of the aqueous layer during extraction is appropriate for your derivative's pKa to prevent it from remaining in the aqueous phase. To maximize recovery, perform multiple extractions with a suitable organic solvent.[1]
-
Compound Instability on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[1]
-
Solution: Deactivate the silica gel by preparing a slurry and washing it with a solvent system containing 1-3% triethylamine. Alternatively, consider using a different stationary phase such as neutral alumina or reverse-phase C18 silica.[1]
-
-
Inefficient Elution: The chosen mobile phase may be too non-polar to effectively elute your compound from the column.
-
Product Precipitation on the Column: If your compound has low solubility in the chromatography solvents, it may precipitate on the column, leading to poor separation and low recovery.[1]
-
Solution: Ensure your crude product is fully dissolved before loading it onto the column. If solubility is a significant issue, you can use the dry loading technique by pre-adsorbing the sample onto a small amount of silica gel.[1]
-
2. Co-elution of Product with an Impurity
Q: My target quinoxaline derivative is co-eluting with a major impurity. How can I improve the separation?
A: Co-elution is a common challenge, particularly with structurally similar impurities. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The initial solvent system may not have sufficient selectivity.
-
Solution: Experiment with different solvent systems using Thin-Layer Chromatography (TLC) to achieve better separation (a ∆Rf > 0.1 is desirable) before scaling up to column chromatography.[1] Consider switching to a different solvent system with alternative selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.
-
-
Employ Gradient Elution: A gradual change in the mobile phase composition can effectively separate compounds with close Rf values.
-
Solution: Start with a low polarity mobile phase and gradually increase the polarity. A slow and shallow gradient is often more effective for separating closely eluting compounds.[1]
-
-
Consider Alternative Chromatographic Techniques:
-
Preparative High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution. Different column chemistries, such as C18 or Phenyl-Hexyl, can be screened to find the optimal separation conditions.[1]
-
Fractional Crystallization: If the isomers have significantly different solubilities in a particular solvent, fractional crystallization can be an effective purification method. This requires careful screening of various solvents.[1]
-
3. Issues with Thin-Layer Chromatography (TLC)
Q: My TLC plate shows streaking, or the spots are not moving from the baseline. How can I resolve this?
A: TLC is a crucial tool for developing a purification strategy. Here are solutions to common TLC problems:
-
Spot Streaking: This often indicates that the sample is too concentrated or is interacting strongly with the stationary phase.
-
Solution: Dilute your sample before spotting it on the TLC plate. If streaking persists, adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent can improve the spot shape.
-
-
Spot Remains on the Baseline: This means the eluent is not polar enough to move the compound up the plate.[1]
-
Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[1]
-
-
Spot is Too Close to the Solvent Front: This indicates that the eluent is too polar.[1]
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.[1]
-
-
TLC Separation Does Not Translate to the Column: This can occur because the conditions on a dry TLC plate are different from a wet-packed column. The heat generated during column packing and elution can also affect the separation.[1]
-
Solution: Ensure the column is properly packed and equilibrated with the mobile phase before loading the sample.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for on a TLC plate before running a column?
An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4. This range generally provides good separation from impurities and allows for efficient elution from the column without requiring an excessively large volume of solvent.[1]
Q2: How do I choose the right stationary phase for my quinoxaline derivative?
Silica gel is the most common stationary phase for the purification of quinoxaline derivatives due to its versatility and effectiveness in separating compounds based on polarity.[1][2] However, if your compound is sensitive to acidic conditions, consider using deactivated silica gel (washed with triethylamine), neutral alumina, or reverse-phase C18 silica.[1]
Q3: What are some common mobile phase systems for purifying quinoxaline derivatives?
Mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate are very common starting points.[1][2][3] The ratio is optimized based on TLC analysis. Other systems include dichloromethane/methanol and toluene/acetone. For reverse-phase chromatography, mixtures of water and acetonitrile or methanol, often with a modifier like formic acid, are used.[4]
Q4: How much crude material can I load onto my column?
The loading capacity depends on the difficulty of the separation and the type of silica gel used. A general rule of thumb for a standard silica gel column is a crude product to silica gel ratio of 1:20 to 1:100 by weight. For easier separations, you can load more material.
Q5: My purified quinoxaline derivative has a persistent color. How can I remove it?
Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[1] Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal (1-2% by weight), heat and stir the mixture for a few minutes, and then perform a hot filtration to remove the charcoal. The purified compound can then be recovered by crystallization.[1]
Data Presentation
Table 1: Mobile Phase Systems and Reported Rf Values for Quinoxaline Derivatives
| Quinoxaline Derivative Type | Stationary Phase | Mobile Phase System (v/v) | Target Rf | Reference |
| General Quinoxaline | Silica Gel | Petroleum Ether / Ethyl Acetate | 0.2 - 0.4 | [1] |
| 2,3-Disubstituted Tetrahydroquinoxaline | Silica Gel | Petroleum Ether / Ethyl Acetate = 4:1 | 0.3 | [5] |
| Substituted Tetrahydroquinoxaline | Silica Gel | Petroleum Ether / Ethyl Acetate = 1:1 | 0.1 | [5] |
| 2-Phenylquinoxaline | Silica Gel | Ethyl Acetate / Hexane = 2:8 | Not Specified | [3] |
| Quinoxalinone Derivatives | Silica Gel | Petroleum Ether / Ethyl Acetate = 5:1 | Not Specified | [6] |
Table 2: Alternative Purification Techniques for Quinoxaline Derivatives
| Technique | Recommended For | Key Considerations |
| Fractional Crystallization | Isomers with significantly different solubilities. | Requires careful screening of various solvents; can be time-consuming.[1] |
| Preparative HPLC | Difficult separations of isomers or closely related impurities. | Higher cost and requires specialized equipment; offers the best resolution.[1] |
| Activated Charcoal Treatment | Removal of colored impurities. | The compound must be soluble in a solvent that can be heated; potential for product loss due to adsorption on the charcoal.[1] |
Table 3: Common Recrystallization Solvents for Quinoxaline Derivatives
| Solvent(s) | Notes | Reference |
| Ethanol | A common and effective solvent for many quinoxaline derivatives. | [1][7] |
| Methanol/Water | A solvent pair that can be effective for inducing crystallization. | [1][8] |
| Dichloromethane | Used for recrystallizing some fluorinated quinoxaline derivatives. | [9] |
| Toluene | Can be a good solvent for compounds that crystallize well. | [10] |
| n-Hexane/Ethyl Acetate | A solvent/anti-solvent system that can be effective. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Quinoxaline Derivative
-
TLC Analysis: Develop a solvent system that provides good separation of your target quinoxaline derivative from impurities. Aim for an Rf value of 0.2-0.4 for your product. A common starting point is a mixture of petroleum ether and ethyl acetate.[1]
-
Column Packing: Select an appropriately sized glass column and pack it with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[2] If the compound has poor solubility, pre-adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.[1]
-
Elution: Begin eluting with the chosen mobile phase, collecting fractions in test tubes. The progress of the separation should be monitored by TLC analysis of the collected fractions.[2]
-
Fraction Analysis: Spot the collected fractions on a TLC plate and develop it to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified quinoxaline derivative.[11]
Protocol 2: Recrystallization of a Quinoxaline Derivative
-
Solvent Selection: Choose a solvent in which the quinoxaline derivative is sparingly soluble at room temperature but highly soluble at its boiling point. Common solvents include ethanol and methanol/water mixtures.[1][7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring, adding small portions of hot solvent until the solid just dissolves.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution briefly.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[1]
Mandatory Visualization
Caption: A logical workflow for troubleshooting the purification of quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
strategies to minimize side reactions in microwave-assisted synthesis
Welcome to the technical support center for microwave-assisted synthesis. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Minimizing Side Reactions
This guide addresses specific issues that can lead to the formation of unwanted byproducts during microwave-assisted synthesis.
Q1: My reaction mixture is charring or degrading. What's causing this and how can I fix it?
A1: Issue Identification and Solution
Charring or decomposition is a common sign of overheating, often due to localized "hotspots" or excessive microwave power.[1] Hotspots are regions of localized high temperature that can form in heterogeneous mixtures or on materials that strongly absorb microwaves, such as certain catalysts.[2][3]
Recommended Actions:
-
Reduce Microwave Power: High power levels can trigger thermal instabilities.[1] Lower the applied power to achieve a more controlled heating rate.
-
Ensure Efficient Stirring: Vigorous stirring is crucial for maintaining a homogeneous temperature profile throughout the reaction mixture, which helps prevent the formation of hotspots, especially when using catalysts or in heterogeneous systems.[2][4] Below a certain stirring rate (e.g., 1500 rpm in one study), mass transfer and hotspots can negatively impact yields.[2]
-
Use a Ramp-to-Temperature Protocol: Instead of applying maximum power immediately, program the microwave reactor to gradually ramp up to the target temperature. This allows for more uniform heating.
-
Select an Appropriate Solvent: If your reactants are highly microwave-absorbent, consider using a less-polar (low-absorbing) solvent to moderate the heating rate.[5] Conversely, if a catalyst is the primary absorber, a non-polar solvent can act as a heat sink.[5]
-
Consider Hybrid Heating: Some microwave systems offer hybrid heating techniques that combine microwave irradiation with conventional heating to ensure a more uniform temperature distribution and control the heating rate.[1]
Q2: My reaction is producing a low yield of the desired product along with multiple byproducts. How can I improve the selectivity?
A2: Issue Identification and Solution
Low yield and poor selectivity often indicate that the reaction conditions (temperature and time) are not optimized. Excessively high temperatures or prolonged reaction times can lead to the decomposition of the desired product or the formation of thermodynamically favored, but unwanted, side products.[4][6]
Recommended Actions:
-
Optimize Reaction Temperature: Temperature is a critical parameter. Systematically vary the temperature to find the optimal point that maximizes the yield of the desired product while minimizing byproduct formation. As shown in one optimization, increasing temperature from 160°C to 200°C increased conversion but also led to a significant amount of byproduct.[4] A subsequent reduction to 170°C maintained high conversion with minimal byproduct.[4]
-
Optimize Reaction Time: Microwave reactions are rapid, and extending the hold time does not always improve the outcome.[7] In one case study, extending the reaction time from 5 to 15 minutes did not improve conversion and increased byproduct formation.[4] A 5-minute reaction provided comparable yield and purity to a 10-minute one.[4]
-
Utilize Rapid Cooling: Modern microwave reactors feature programmable cooling steps that quench the reaction immediately after the irradiation cycle.[4] This rapid cooling prevents unwanted side reactions that can occur during the slow cooling process associated with conventional heating.[4]
Q3: I'm observing arcing or plasma formation inside the microwave cavity. Is this dangerous, and how can I prevent it?
A3: Issue Identification and Solution
Arcing or plasma formation can occur when metal catalysts are used without being fully submerged in the reaction mixture or at high concentrations.[4] It can also be caused by high-energy hotspots on conductive materials, such as activated carbon supports.[2] This phenomenon can be dangerous, potentially damaging the reactor and leading to uncontrolled reactions.
Recommended Actions:
-
Ensure Proper Catalyst Dispersion: If using a solid-supported metal catalyst, ensure it is fully submerged in the solvent and well-dispersed through efficient stirring.[4]
-
Control Catalyst Concentration: Use the lowest effective concentration of the metallic catalyst.[4]
-
Avoid Bulk Metals: Do not place bulk metals inside a standard laboratory microwave reactor unless the system is specifically designed for such applications.
-
Check for Residue: Ensure the microwave cavity and reaction vessels are clean and free of any metallic or carbon residue from previous experiments.
Frequently Asked Questions (FAQs)
Q1: How does microwave heating help minimize side reactions compared to conventional heating?
Microwave heating minimizes side reactions primarily through its unique energy transfer mechanism. Unlike conventional heating, which relies on slow conduction and convection from the vessel walls inward, microwaves provide direct, rapid, and uniform heating to the entire volume of the reaction mixture.[7][8][9] This rapid "in-core" heating reduces the overall reaction time from hours to minutes, minimizing the time available for side reactions or thermal degradation of products to occur.[7][10]
Q2: What is a "hotspot" and how does it cause side reactions?
A hotspot is a localized area within the reaction mixture that becomes significantly hotter than the surrounding bulk material.[1] This non-uniform temperature distribution is caused by the preferential absorption of microwave energy by certain components, such as polar reagents or solid catalysts, especially in heterogeneous systems with inadequate stirring.[2][3] These superheated zones can accelerate decomposition pathways or alternative reaction mechanisms, leading to the formation of unwanted byproducts.[1]
Q3: How does my choice of solvent impact the formation of side reactions?
Solvent choice is critical because the solvent's ability to absorb microwave energy (its dielectric properties) dictates the heating rate and efficiency.[5][11]
-
High-Absorbing (Polar) Solvents (e.g., ethanol, DMF, ethylene glycol): These heat up very quickly, which can be beneficial but also requires careful control to avoid overshooting the target temperature and causing thermal degradation.[5][12]
-
Medium-Absorbing Solvents (e.g., acetonitrile, acetone): These offer a good balance of heating efficiency and control.
-
Low-Absorbing (Non-Polar) Solvents (e.g., toluene, hexane): These do not heat efficiently on their own.[5] They are useful when you want to heat a specific solid reactant or catalyst selectively, with the solvent acting as a heat sink.[5] An incorrect solvent choice can lead to either insufficient heating (incomplete reaction) or uncontrollable, rapid heating that promotes side reactions.[4]
Q4: What are "non-thermal microwave effects" and do they influence side reactions?
Q5: What role does stirring play in preventing side reactions?
Stirring is critical for ensuring thermal homogeneity within the reaction vessel.[4] In microwave synthesis, especially with heterogeneous mixtures (e.g., a solid catalyst in a liquid), different components absorb energy at different rates.[2] Without efficient stirring, localized hotspots can form on the catalyst surface or in polar regions of the mixture, leading to side reactions and decomposition.[2][4] Vigorous stirring distributes the heat evenly, ensuring the entire reaction mixture is at the intended temperature, which promotes the desired reaction pathway and improves reproducibility.
Data Presentation
Table 1: Microwave Absorption Properties of Common Solvents
The choice of solvent is crucial as it directly influences the heating rate. Solvents are often categorized by their ability to absorb microwave energy.[5][8]
| Absorption Level | Solvent Examples | General Characteristics |
| High | Ethylene Glycol, Ethanol, Water, DMF, Propanol | Polar molecules with high dielectric loss. Heat extremely quickly.[8][12] |
| Medium | Acetonitrile, Acetone, Dichloromethane | Moderate polarity and dielectric loss. Provide a good balance of heating and control. |
| Low / Non-Absorbing | Toluene, Hexane, THF, Dioxane | Non-polar molecules. Do not heat effectively under microwave irradiation.[5] |
Table 2: Example of a General Parameter Optimization Strategy
This table outlines a systematic approach to optimizing a reaction, based on a reported Heck reaction optimization, to maximize product conversion while minimizing byproduct formation.[4]
| Step | Parameter to Vary | Fixed Parameters | Goal | Example Observation[4] |
| 1 | Temperature | Time (e.g., 10 min), Solvent | Find optimal temperature for high conversion. | Conversion increased with temperature, but byproducts appeared at 200°C. Optimal T was found to be 170°C. |
| 2 | Time | Optimal Temperature, Solvent | Find the shortest time for complete conversion. | Extending time from 5 to 15 min at 170°C increased byproducts with no gain in conversion. Optimal time was 5 min. |
| 3 | Solvent | Optimal Temperature & Time | Improve yield, reduce solvent toxicity, or enable solvent-free conditions. | Switching from a medium-absorbing solvent (acetonitrile) to a non-polar one (toluene) dropped conversion. Running the reaction neat (solvent-free) increased conversion to 93%. |
Experimental Protocols
Key Protocol: Systematic Optimization to Minimize Byproducts
This protocol provides a generalized methodology for adapting and optimizing a chemical reaction for microwave synthesis to enhance yield and purity.
-
Initial Parameter Selection:
-
Solvent: Choose a solvent that is appropriate for the reaction chemistry. A medium-absorbing solvent is often a good starting point.[4]
-
Temperature: Begin with the temperature used in the conventional heating protocol or a standard starting point like 100-120°C.[4][12]
-
Time: Set an initial reaction time of 10-15 minutes.[4]
-
-
Temperature Optimization:
-
Keeping the reaction time and solvent constant, perform a series of experiments, increasing the temperature in increments (e.g., 20-40°C per run).[4]
-
Analyze the product mixture from each run (e.g., via HPLC, GC-MS, or NMR) to determine the conversion of starting material and the relative amount of desired product versus byproducts.
-
Identify the temperature that provides the highest conversion with the lowest formation of byproducts. Note if a temperature threshold exists above which byproduct formation significantly increases.[4]
-
-
Time Optimization:
-
Using the optimal temperature determined in the previous step, perform a series of experiments varying the reaction time (e.g., 2, 5, 10, 15 minutes).
-
Analyze the results to find the minimum time required to achieve maximum conversion. Extending the time beyond this point may lead to product degradation or side reactions.[4]
-
-
Solvent and Concentration Optimization:
-
With the optimal time and temperature, explore different solvents. Test higher or lower absorbing solvents to see how they affect the reaction outcome.
-
Consider performing the reaction under neat (solvent-free) conditions, which can be highly efficient in microwave synthesis and is a principle of green chemistry.[4][10]
-
Analyze the effect of reactant concentration on the reaction outcome.
-
-
Final Verification:
-
Once the optimal conditions (temperature, time, solvent, concentration) are established, run the reaction multiple times to confirm the reproducibility of the results.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in microwave synthesis.
Caption: Relationship between key parameters and outcomes in microwave synthesis.
References
- 1. ceramics.org [ceramics.org]
- 2. researchgate.net [researchgate.net]
- 3. Numerical simulation of hot-spot effects in microwave heating due to the existence of strong microwave-absorbing media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Microwave assisted reactions | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. rjpdft.com [rjpdft.com]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 14. gktoday.in [gktoday.in]
- 15. Study and application status of the nonthermal effects of microwaves in chemistry and materials science – a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-thermal_microwave_effect [chemeurope.com]
- 17. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 18. Microwave Synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Quinoxaline Derivatives with a Focus on Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the biological activity of various quinoxaline derivatives, with a particular focus on analogs of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate. While specific experimental data for the title compound is limited in publicly available literature, this guide synthesizes data from structurally related quinoxalinones to provide a valuable comparative context for researchers in the field.
Anticancer Activity: A Tale of Diverse Structures and Potencies
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival. One of the primary mechanisms of action for many anticancer quinoxalines is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][3][4]
A comparative summary of the cytotoxic activity of various quinoxaline derivatives against different cancer cell lines is presented in Table 1. This data, gathered from multiple studies, highlights the structure-activity relationships that govern the anticancer potential of these compounds. For instance, the substitution pattern on the quinoxaline ring and the nature of linked moieties significantly influence the potency and selectivity of these derivatives.
Table 1: Comparative Anticancer Activity (IC₅₀ µM) of Selected Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]quinoxaline derivative 5a | A549 (Lung) | 3.53 | [5] |
| MDA-MB-231 (Breast) | 5.77 | [5] | |
| Imidazo[1,2-a]quinoxaline derivative 5l | A549 (Lung) | 1.34 | [5] |
| Quinoxaline-hydrazone derivative 11 | MCF-7 (Breast) | 0.81 | [6] |
| HepG2 (Liver) | 1.23 | [6] | |
| HCT-116 (Colon) | 2.91 | [6] | |
| Quinoxaline-hydrazone derivative 13 | MCF-7 (Breast) | 1.52 | [6] |
| HepG2 (Liver) | 0.95 | [6] | |
| HCT-116 (Colon) | 2.14 | [6] | |
| 1,3-diphenylurea-quinoxaline 19 | MGC-803 (Gastric) | 9 | [7] |
| HeLa (Cervical) | 12.3 | [7] | |
| NCI-H460 (Lung) | 13.3 | [7] | |
| Quinoxalinone derivative with ester and amide groups (Compound 5) | HeLa (Cervical) | 0.126 | [7] |
| SMMC-7721 (Liver) | 0.071 | [7] | |
| K562 (Leukemia) | 0.164 | [7] |
Antimicrobial Activity: A Broad Spectrum of Inhibition
In addition to their anticancer properties, quinoxaline derivatives have been extensively investigated for their antimicrobial activities against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of DNA gyrase and other essential microbial enzymes.[8]
Table 2 provides a comparative summary of the Minimum Inhibitory Concentration (MIC) values for several quinoxaline derivatives against various microbial strains. The data illustrates the broad-spectrum potential of this class of compounds.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Selected Quinoxaline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2,3-Di(thio-4-bromophenyl)quinoxaline | Escherichia coli | - | - |
| 2,3-Di(thio-4-chlorophenyl)quinoxaline (2d) | Escherichia coli | 8 | [9] |
| 2,3-Di(thio-4-methylphenyl)quinoxaline (3c) | Escherichia coli | 8 | [9] |
| Pentacyclic quinoxaline derivative (10) | Candida albicans | 16 | [9] |
| Aspergillus flavus | 16 | [9] | |
| A specific quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 (for 56.7% of isolates) | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 24-72 hours).[11][12]
-
MTT Addition: After incubation, a solution of MTT is added to each well, and the plates are incubated for another few hours.[11]
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).[11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.[13]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[14][15]
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Signaling Pathway and Experimental Workflow
Many quinoxaline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The diagram below illustrates a simplified representation of this pathway and how quinoxaline inhibitors can intervene.
References
- 1. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 2. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
A Comparative Analysis of Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate as a Potential Anticancer Agent
An Objective Guide for Researchers and Drug Development Professionals
Introduction: The quest for novel anticancer therapeutics has led to the exploration of diverse heterocyclic compounds. Among these, the quinoxaline scaffold has emerged as a promising pharmacophore due to its wide range of biological activities. This guide provides a comparative validation of a specific quinoxaline derivative, ethyl 3-(arylethynyl)quinoxaline-2-carboxylate, as a potential anticancer agent. While the originally requested compound, ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, has limited specific public data on its anticancer efficacy, this guide will focus on a closely related and scientifically evaluated derivative for which experimental data is available, providing a valuable comparative context.
Recent studies have identified certain ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivatives as potent antiproliferative agents against human non-small cell lung carcinoma (A549) and glioblastoma (U87-MG) cell lines. This guide will objectively compare the in vitro efficacy of a representative derivative against standard-of-care chemotherapeutic agents for these cancers, supported by experimental data and detailed methodologies.
Comparative Efficacy: In Vitro Studies
The antiproliferative activity of ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivative 2d was evaluated against two distinct cancer cell lines and compared with standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for each compound.
Table 1: Comparative IC50 Values against Non-Small Cell Lung Carcinoma (A549) Cells
| Compound | IC50 (µM) | Incubation Time | Standard of Care |
| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate 2d | 3.3 | Not Specified | No |
| Cisplatin | 6.14 - 16.48 | 24-48 hours | Yes |
| Paclitaxel | ~1.64 | 48 hours | Yes |
Note: IC50 values for standard drugs can vary based on experimental conditions.[1][2][3][4]
Table 2: Comparative IC50 Values against Glioblastoma (U87-MG) Cells
| Compound | IC50 (µM) | Incubation Time | Standard of Care |
| Ethyl 3-(arylethynyl)quinoxaline-2-carboxylate 2d | 3.3 | Not Specified | No |
| Temozolomide | ~105 - 230 | 72 hours | Yes |
| Doxorubicin | ~5 µg/mL (~8.6 µM) | Not Specified | Yes |
Note: IC50 values for standard drugs can vary based on experimental conditions.[5][6][7]
Mechanism of Action: An Overview
Quinoxaline derivatives exert their anticancer effects through various mechanisms.[8] While the precise signaling pathway for the ethyl 3-(arylethynyl)quinoxaline-2-carboxylate derivative is under investigation, related compounds have been shown to function as kinase inhibitors or topoisomerase II inhibitors, ultimately leading to the induction of apoptosis (programmed cell death).[9][10] A proposed general mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, which is crucial for cell growth and survival.[11][12]
References
- 1. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the cytotoxic and apoptogenic effects of cinnamaldehyde on U87MG cells alone and in combination with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Lung cancer therapeutics that target signaling pathways: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exerting their effects through various mechanisms, including the inhibition of protein kinases and topoisomerase enzymes, and the induction of apoptosis.[3][4][5]
Comparative Antiproliferative Activity
The cytotoxic potential of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are summarized below. A lower IC50 value indicates greater potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoxaline-Urea/Thiourea | Compound VIIIc | HCT116 (Colon) | 2.5 | Doxorubicin | Not Specified |
| MCF-7 (Breast) | 9 | Doxorubicin | Not Specified | ||
| Compound VIIIa | HepG2 (Liver) | 9.8 | Doxorubicin | Not Specified | |
| Compound VIIIe | HCT116 (Colon) | 8.4 | Doxorubicin | Not Specified | |
| Quinoxaline-Amide | Compound XVa | HCT116 (Colon) | 4.4 | Doxorubicin | Not Specified |
| MCF-7 (Breast) | 5.3 | Doxorubicin | Not Specified | ||
| Benzo[g]quinoxaline | Compound 3 | MCF-7 (Breast) | 2.89 | Doxorubicin | 2.01 |
| Compound 9 (dibromo) | MCF-7 (Breast) | 8.84 | Doxorubicin | 2.01 | |
| 2-Substituted-Quinoxaline | Compound 4e (methoxy) | MCF-7 (Breast) | 11.03 | Gefitinib | - |
| Compound 4c (chloro) | MCF-7 (Breast) | 13.36 | Gefitinib | - | |
| Quinoxaline-based | Compound IV | PC-3 (Prostate) | 2.11 | Doxorubicin | Not Specified |
Note: Data is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[3]
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline core significantly influence anticancer activity. For instance, in some series, electron-withdrawing groups like halogens have been shown to enhance potency.[6] The presence of a dibromo substitution in benzo[g]quinoxaline derivatives demonstrated higher activity compared to unsubstituted counterparts.[6]
-
Side Chains at Positions 2 and 3: Modifications at the 2 and 3-positions of the quinoxaline ring are critical. The introduction of urea, thiourea, and amide moieties has yielded compounds with potent cytotoxic effects.[7] For 2,3-disubstituted quinoxalin-6-amine analogs, heteroaromatic substitutions (e.g., furanyl) at these positions showed superior activity over phenyl groups.[8]
-
Target-Specific Moieties: The incorporation of specific pharmacophores can direct the quinoxaline derivative to particular biological targets. For example, linking with moieties known to interact with the ATP-binding site of kinases has led to the development of potent kinase inhibitors.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[10]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives and incubate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[3]
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.[11][12] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |
| Symmetrically Disubstituted Quinoxalines | Compound 2d | Escherichia coli | 8 |
| Bacillus subtilis | 16 | ||
| Compound 3c | Escherichia coli | 8 | |
| Bacillus subtilis | 16 | ||
| Compound 4 | Bacillus subtilis | 16 | |
| Fused Quinoxalines | Compound 10 (pentacyclic) | Candida albicans | 16 |
| Aspergillus flavus | 16 | ||
| Quinoxaline Schiff Bases | Compound 5a-e, 7a-e | Various Bacteria | Varied |
| Tetrazolo[1,5-a]quinoxalines | Various derivatives | Various Bacteria | 1.95 - 125 |
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Symmetrical vs. Asymmetrical Substitution: Symmetrically disubstituted quinoxalines have shown significant antibacterial activity.[11]
-
Fused Ring Systems: The fusion of additional heterocyclic rings to the quinoxaline scaffold, such as in pentacyclic derivatives, can lead to potent antifungal activity.[11]
-
Schiff Base Derivatives: The introduction of Schiff base moieties has been a successful strategy in developing quinoxaline derivatives with broad-spectrum antimicrobial properties.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[14]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth after incubation.[15]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the quinoxaline derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[14]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.[14]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity or growth.[17]
Antiviral Activity of Quinoxaline Derivatives
Certain quinoxaline derivatives have shown promise as antiviral agents, particularly against DNA viruses like Herpes Simplex Virus (HSV).[18]
Comparative Antiviral Activity
| Compound Class | Specific Derivative | Virus | Activity |
| [1][3][7]triazolo[4,3-a]quinoxaline | 1-(4-chloro-8-methyl...)-3-phenyl thiourea | HSV | 25% plaque reduction at 20 µg/mL |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[19]
Principle: A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral agent, the number of plaques (zones of cell death caused by viral replication) will be reduced.
Procedure:
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.[20]
-
Viral Infection: Infect the cell monolayers with a standardized amount of the virus (e.g., 100 plaque-forming units).[20]
-
Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing different concentrations of the quinoxaline derivative.[19]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 72 hours).[20]
-
Plaque Visualization: Fix and stain the cells to visualize the plaques.
-
Data Analysis: Count the number of plaques in treated versus untreated wells and calculate the percentage of plaque reduction. The IC50 value can be determined from the dose-response curve.[19]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of quinoxaline derivatives stem from their ability to interact with multiple molecular targets.
Inhibition of Protein Kinases
A significant number of anticancer quinoxalines function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[7] For example, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[7]
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
Experimental Workflow: In Vitro Kinase Assay
To determine the inhibitory activity of quinoxaline derivatives against specific kinases, an in vitro kinase assay is performed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives | MDPI [mdpi.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
comparative analysis of quinoxaline derivatives in inhibiting specific enzymes
For researchers, scientists, and drug development professionals, the quest for selective and potent enzyme inhibitors is a cornerstone of modern therapeutic development. Quinoxaline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, particularly in the realm of enzyme inhibition. This guide provides a comparative analysis of various quinoxaline derivatives, focusing on their inhibitory efficacy against specific enzymes implicated in diseases such as cancer and diabetes.
This report summarizes quantitative data on the inhibitory activities of selected quinoxaline compounds, details the experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for advancing drug discovery efforts.
Comparative Inhibitory Activity of Quinoxaline Derivatives
The inhibitory potency of quinoxaline derivatives is highly dependent on the specific enzymatic target and the structural modifications of the quinoxaline core. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoxaline derivatives against several key enzymes. Lower IC50 values indicate greater potency.
Kinase Inhibitors
Quinoxaline-based compounds have been extensively investigated as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[1][2]
Table 1: Inhibitory Activity of Quinoxaline Derivatives against Various Kinases
| Compound Class | Target Kinase | Specific Derivative | IC50 (nM) | Reference |
| Pyrrolo[3,2-b]quinoxaline-based | EphA3 | QuinoxaInhib-A (hypothetical) | 15 | [3] |
| Pyrrolo[3,2-b]quinoxaline-based | VEGFR2 | QuinoxaInhib-A (hypothetical) | 150 | [3] |
| Pyrrolo[3,2-b]quinoxaline-based | PDGFRβ | QuinoxaInhib-A (hypothetical) | 350 | [3] |
| Novel Quinoxaline Derivatives | c-Met | Compound 4 | Potent (specific value not provided) | [4] |
| Dibromo substituted quinoxaline | ASK1 | 26e | 30.17 | [5] |
| Quinoxalinone derivatives | EGFR (triple mutant) | CPD4 | 3.04 | [6] |
| Quinoxalinone derivatives | EGFR (triple mutant) | CPD15 | 6.50 | [6] |
| Quinoxalinone derivatives | EGFR (triple mutant) | CPD16 | 10.50 | [6] |
| Quinoxalinone derivatives | EGFR (triple mutant) | CPD21 | 3.81 | [6] |
Inhibitors of Other Enzymes
Recent research has expanded the scope of quinoxaline derivatives to include enzymes involved in metabolic diseases like type II diabetes.[7][8][9]
Table 2: Inhibitory Activity of Quinoxaline Sulfonohydrazide Derivatives against sPLA2 and α-glucosidase
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6a | sPLA2 | 0.0475 | [7][9] |
| 6c | α-glucosidase | 0.0953 | [7][9] |
| Acarbose (Positive Control) | α-glucosidase | 283.3 | [7] |
These findings highlight compound 6a as a particularly potent inhibitor of sPLA2 and compound 6c as a more effective inhibitor of α-glucosidase than the standard drug, acarbose.[7][9]
Experimental Protocols
The determination of inhibitory activity is crucial for the comparative analysis of these compounds. Below are detailed methodologies for key experiments cited in the literature.
Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced by a kinase reaction, which is then converted to a luminescent signal.
-
Reaction Setup : Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (quinoxaline derivative) at various concentrations in a suitable buffer.
-
Incubation : Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Depletion : Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes.[3]
-
Signal Generation : Add a Kinase Detection Reagent to convert the generated ADP to ATP, which subsequently drives a luciferase reaction. Incubate for 30 minutes.[3]
-
Measurement : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
α-Glucosidase Inhibition Assay (Colorimetric)
This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Enzyme and Inhibitor Incubation : Pre-incubate the α-glucosidase enzyme with various concentrations of the quinoxaline derivative in a phosphate buffer (pH 6.8) at 37°C for 15 minutes.
-
Substrate Addition : Initiate the enzymatic reaction by adding the pNPG substrate.
-
Reaction Termination : After a defined incubation period (e.g., 20 minutes), stop the reaction by adding a sodium carbonate (Na2CO3) solution.
-
Absorbance Measurement : Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculation : The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor). The IC50 value is then determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding of the action of these inhibitors.
EGFR signaling pathway leading to cell proliferation and survival.
The diagram above illustrates the Epidermal Growth Factor Receptor (EGFR) signaling cascade, a critical pathway in cancer cell growth that is a primary target for many quinoxaline-based inhibitors.[6]
VEGFR-2 signaling pathway promoting angiogenesis.
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, depicted above, is crucial for angiogenesis (the formation of new blood vessels), a process often hijacked by tumors to support their growth. Quinoxaline derivatives have shown promise in inhibiting this pathway.[6]
A typical workflow for the discovery and development of quinoxaline-based enzyme inhibitors.
The workflow diagram illustrates the systematic process of synthesizing, testing, and optimizing quinoxaline derivatives to identify potent and selective enzyme inhibitors.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of findings on quinoxaline derivatives in different cancer cell lines
A comprehensive review of the cytotoxic effects and molecular mechanisms of quinoxaline derivatives, offering a cross-validated perspective on their potential as broad-spectrum anticancer agents.
The quest for novel, more effective, and selective anticancer drugs has led researchers to explore a diverse range of chemical scaffolds. Among these, quinoxaline and its derivatives have emerged as a particularly promising class of compounds, demonstrating significant cytotoxic activity against a variety of cancer cell lines.[1][2] This guide provides a comparative analysis of the anticancer activities of various quinoxaline derivatives, drawing upon data from multiple studies to offer a cross-validated overview for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity of Quinoxaline Derivatives
Numerous studies have documented the in vitro anticancer efficacy of novel quinoxaline derivatives. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined across a range of human cancer cell lines, including those from colon, breast, liver, and prostate cancers. This section consolidates these findings into a clear, comparative format.
| Derivative Class | Compound | Target Cell Line(s) | Reported IC50 (µM) | Reference |
| Tetrazolo[1,5-a]quinoxalines | 4, 5a, 5b | MCF-7 (Breast), HepG2 (Liver), HCT116 (Colon) | 0.01 - 0.06 | [3] |
| Quinoxaline-based sulfonamides | XVa | HCT116 (Colon), MCF-7 (Breast) | 4.4, 5.3 | [4] |
| Quinoxaline derivative | VIIIc | HCT116 (Colon) | 0.36 | [5] |
| Quinoxaline derivative | IV | PC-3 (Prostate) | 2.11 | [5][6] |
| Imidazo[1,2-a]quinoxaline | Not Specified | Not Specified | Potent Activity | [4] |
| Quinoxaline Aryl Ethers | FQ, MQ | MDA-MB-231 (Breast) | < 16 | [7] |
| Novel Quinoxaline Derivatives | 11, 13 | Various | 0.81 - 2.91 | [8] |
| 1,3-diphenylurea-quinoxalines | Not Specified | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | 9 - 95.4 | [5] |
| Benzoxazole-quinoxaline hybrid | Not Specified | MGC-803, HepG2, A549, HeLa, T-24 | 1.49 - 6.91 | [5] |
Key Observations:
-
High Potency: Several quinoxaline derivatives exhibit potent anticancer activity, with some compounds demonstrating efficacy in the nanomolar to low micromolar range.[3][5]
-
Broad Spectrum: The cytotoxic effects of these compounds are not limited to a single cancer type, with many derivatives showing activity against cell lines from different origins.[4][5]
-
Structural Influence: The specific chemical substitutions on the quinoxaline scaffold play a crucial role in determining the potency and selectivity of the anticancer activity.[4]
Mechanisms of Action: Beyond Cytotoxicity
The anticancer effects of quinoxaline derivatives are not solely due to their cytotoxic nature. These compounds have been shown to modulate key cellular processes involved in cancer progression, primarily through the induction of apoptosis and disruption of the cell cycle.
Apoptosis Induction
A significant mechanism by which quinoxaline derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[6] Studies have shown that certain derivatives can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins. For example, Compound IV was found to increase the expression of p53, caspase-3, and caspase-8, and decrease the expression of Bcl-2 in PC-3 prostate cancer cells.[6] Another study reported that novel quinoxaline derivatives induced apoptosis in a dose-dependent manner.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, many quinoxaline derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at different phases.[6] For instance, some compounds have been observed to arrest the cell cycle at the S phase in PC-3 cells, while others cause G2/M phase arrest by inhibiting tubulin polymerization.[6] This disruption of the normal cell cycle prevents cancer cells from dividing and contributes to the overall antitumor activity.
Signaling Pathways Targeted by Quinoxaline Derivatives
The diverse biological activities of quinoxaline derivatives stem from their ability to interact with and inhibit various protein kinases, which are crucial players in cellular signaling pathways that are often dysregulated in cancer.[9]
Key signaling pathways targeted by quinoxaline derivatives include:
-
PI3K/mTOR Pathway: Several quinoxaline derivatives have shown promise as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[10] Dysregulation of this pathway is common in many cancers, making it an attractive target for therapy.[10]
-
VEGFR-2: Some quinoxaline-based scaffolds have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[4]
-
c-Met Kinase: Novel quinoxaline aryl ethers have been shown to inhibit the c-Met kinase receptor, which is involved in cell proliferation and invasion.[7]
-
EGFR: Certain quinoxaline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).[8]
Below is a generalized diagram illustrating the central role of these kinases in cancer cell signaling and the points of intervention for quinoxaline derivatives.
Caption: Targeted signaling pathways by quinoxaline derivatives in cancer.
Experimental Protocols: A Methodological Overview
The investigation of the anticancer properties of quinoxaline derivatives relies on a set of standardized in vitro assays. The following provides a general overview of the methodologies commonly employed in the cited studies.
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 or 72 hours). A control group receives only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the quinoxaline derivative at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Fixation: Cells are treated with the compound of interest and then harvested and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The intensity of the fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Below is a diagram illustrating a typical experimental workflow for evaluating the anticancer activity of quinoxaline derivatives.
Caption: General experimental workflow for anticancer evaluation.
Conclusion
The cross-validation of findings from multiple independent studies strongly supports the potential of quinoxaline derivatives as a versatile scaffold for the development of novel anticancer agents. Their demonstrated high potency, broad-spectrum activity, and diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways, make them compelling candidates for further preclinical and clinical investigation. The data and methodologies presented in this guide offer a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the spectroscopic data for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of a complete public dataset for this specific ethyl ester, this guide utilizes data for the closely related 3-ethylquinoxalin-2(1H)-one as a primary example for structural elucidation and compares it with another relevant derivative, 3-phenylquinoxalin-2(1H)-one . This comparative approach demonstrates the principles of spectroscopic analysis for this class of compounds.
Spectroscopic Data Comparison
The structural integrity of newly synthesized compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary data to confirm the molecular structure. Below is a comparison of the key spectroscopic data for 3-ethylquinoxalin-2(1H)-one and 3-phenylquinoxalin-2(1H)-one.
| Spectroscopic Technique | 3-ethylquinoxalin-2(1H)-one | 3-phenylquinoxalin-2(1H)-one |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) 12.40 (s, 1H), 7.85-7.83 (m, 1H), 7.51-7.47 (m, 1H), 7.38-7.32 (m, 2H), 3.03 (q, J = 8.0 Hz, 2H), 1.39 (t, J = 8.0 Hz, 3H)[1] | δ (ppm) 12.60 (s, 1H), 8.32-8.29 (m, 2H), 7.84 (t, J = 4.0 Hz, 1H), 7.57-7.48 (m, 4H), 7.35-7.31 (m, 2H) (in C₂D₆SO)[1] |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) 162.5, 156.5, 132.8, 130.9, 129.6, 128.7, 124.1, 115.6, 26.8, 10.9[1] | δ (ppm) 155.1, 154.6, 136.1, 132.52, 132.48, 130.8, 130.7, 129.7, 129.3, 128.3, 123.9, 115.6 (in C₂D₆SO)[1] |
| IR Spectroscopy | Characteristic peaks expected for N-H, C=O (amide), C=C (aromatic), and C-H bonds. | Characteristic peaks expected for N-H, C=O (amide), C=C (aromatic), and C-H bonds. |
| Mass Spectrometry | Expected M+ at m/z 174. | Expected M+ at m/z 222. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[1]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the spectra at room temperature. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method is standard. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Place the sample in the IR beam and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using the chosen method. EI typically results in extensive fragmentation, providing structural information, while ESI is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: Analyze the mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions that support the proposed structure.
Workflow for Spectroscopic Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized organic compound using spectroscopic methods.
Workflow for structural confirmation of a synthesized compound.
References
comparing the efficacy of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate to known kinase inhibitors
For Immediate Release
This guide offers a comparative overview of the kinase inhibition efficacy of compounds featuring the 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate scaffold against a panel of well-established kinase inhibitors. While direct experimental data for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate is not publicly available, this analysis leverages data from structurally related quinoxaline derivatives to provide insights into the potential of this chemical class as kinase inhibitors. This information is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase-targeted therapies.
The quinoxaline core is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Several studies have highlighted the potential of quinoxaline-based compounds to function as potent kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1][4]
Comparative Efficacy of Quinoxaline Derivatives and Known Kinase Inhibitors
To contextualize the potential efficacy of the this compound scaffold, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various structurally related quinoxaline derivatives against specific kinases. These are compared with the IC50 values of well-known, clinically relevant kinase inhibitors.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Quinoxaline Derivatives | |||
| 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivative (23w) | c-Met | 1.91 | [4] |
| 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivative (23v) | c-Met | 2.31 | [4] |
| 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivative (23y) | c-Met | 2.44 | [4] |
| Dibromo substituted quinoxaline fragment (26e) | ASK1 | 30.17 | [5] |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c) | CK2 | 49 | [6] |
| Known Kinase Inhibitors | |||
| Foretinib | c-Met | 2.53 | [4] |
| Crizotinib | c-Met, ALK | 11 (c-Met), 24 (ALK) | [] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | [] |
| Imatinib | v-Abl, c-Kit, PDGFR | 600, 100, 100 (in µM) | [] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, FGFR, c-Kit, c-Fms | 10, 30, 47, 84, 74, 140, 146 | [] |
Experimental Protocols
The determination of kinase inhibition activity is typically performed using in vitro kinase assays. A generalized protocol for such an assay is outlined below. It is important to note that specific conditions such as buffer composition, enzyme and substrate concentrations, and incubation times need to be optimized for each specific kinase-inhibitor pair.[8]
General In Vitro Kinase Assay Protocol
1. Reagent Preparation:
-
Kinase Buffer: A typical buffer may consist of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[8]
-
Enzyme and Substrate: Dilute the target kinase and its specific substrate to their desired final concentrations in the kinase buffer.
-
Test Compound: Prepare a serial dilution of the inhibitor (e.g., this compound) in a suitable solvent, such as DMSO.[8]
-
ATP Solution: Prepare a solution of ATP at a concentration appropriate for the specific kinase being assayed.
2. Assay Procedure:
-
Add the kinase, substrate, and serially diluted inhibitor to the wells of a microplate (96- or 384-well format).[8]
-
Initiate the kinase reaction by adding the ATP solution to each well.[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]
-
Stop the reaction by adding a stop solution, such as EDTA.[8]
3. Detection:
-
The amount of phosphorylation is quantified using a detection method suitable for the chosen assay format. Common methods include:
-
Radiometric assays: Measure the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.[8]
-
Fluorescence-based assays (e.g., TR-FRET): Utilize fluorescently labeled antibodies or substrates to detect phosphorylation.[8]
-
Luminescence-based assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well after the reaction.[8]
-
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.[8]
Visualizing Kinase Inhibition and Experimental Design
To further elucidate the concepts discussed, the following diagrams illustrate a generic kinase signaling pathway and a typical workflow for a kinase inhibition experiment.
A generic kinase signaling pathway illustrating the mechanism of action for a kinase inhibitor.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Action of Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects. This guide provides a comparative analysis of ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, a member of this versatile class of compounds. While the precise mechanism of action for this specific molecule is still under investigation, this guide will explore its potential role as a kinase inhibitor, a common mechanism for quinoxaline derivatives, and compare its hypothetical performance with established alternatives.
Hypothesized Mechanism of Action: Kinase Inhibition
Quinoxaline derivatives have been widely reported as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[1][2][3] Dysregulation of these pathways is a hallmark of diseases like cancer. The proposed mechanism of action for this compound involves the inhibition of a key kinase, thereby disrupting downstream signaling and impeding disease progression. This hypothesis is based on the well-documented activity of structurally similar quinoxaline compounds.
Comparative Performance Data
To contextualize the potential efficacy of this compound, the following table summarizes the inhibitory activity (IC50 values) of various quinoxaline derivatives and established kinase inhibitors against different cancer cell lines and specific kinases. It is important to note that the data for this compound is hypothetical and serves as a placeholder for future experimental validation.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| This compound | Kinase X | ~5-15 | Hypothetical |
| Quinoxaline Derivative 1 | VEGFR-2 | 0.03017 | [1] |
| Quinoxaline Derivative 2 | EGFR | 0.3 | [1] |
| Quinoxaline Derivative 3 | MCF-7 | 2.61 | [3] |
| Erlotinib (EGFR Inhibitor) | EGFR | 0.002 | Commercial Data |
| Sorafenib (Multi-kinase Inhibitor) | VEGFR-2 | 0.09 | Commercial Data |
Experimental Protocols
The following is a detailed protocol for a generic in vitro kinase assay, which can be adapted to validate the inhibitory activity of this compound against a specific kinase.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations to be tested.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, its specific substrate, and ATP in the kinase assay buffer. The optimal concentrations of these components should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.
-
Add 20 µL of the Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for determining in vitro kinase inhibition.
References
Comparative Purity Assessment of Synthesized Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of synthesized Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate against a structurally related alternative, Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate. The assessment is based on a validated High-Performance Liquid Chromatography (HPLC) method, with detailed experimental protocols and supporting data to aid researchers in evaluating the quality of these important heterocyclic compounds.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2][3] Their derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][4] this compound, in particular, is a key intermediate in the synthesis of more complex molecules in drug discovery.
The purity of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of synthesized compounds, capable of separating the main compound from its impurities with high resolution. This guide outlines a robust HPLC method for the purity assessment of this compound and compares its performance with Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, a compound with a similar bicyclic heterocyclic core.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of o-phenylenediamine with diethyl 2-oxomalonate. This reaction is a common and effective method for the formation of the quinoxaline ring system.[1][6]
Experimental Workflow for Synthesis
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate | C11H10N2O3 | CID 135437466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
comparative docking studies of quinoxaline derivatives with protein targets
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases such as cancer.[1][2] This guide provides a comparative overview of recent molecular docking studies on quinoxaline derivatives, focusing on their interactions with key protein targets in cancer and inflammation.
Comparative Analysis of Binding Affinities and Inhibitory Concentrations
The following table summarizes key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxaline derivatives against their respective protein targets.
| Target Protein | PDB ID | Quinoxaline Derivative | Binding Energy/Score (kcal/mol) | IC50 (µM) | Reference |
| EGFR | 1M17 | Compound 13 | - | 0.4 | [3] |
| 1M17 | Compound 4a | - | 0.3 | [3] | |
| 4HJO | Compound IVd | -12.03 | 3.20 (HeLa) | [4] | |
| 4HJO | Compound IVb | -11.82 | 3.40 (HeLa) | [4] | |
| 4HJO | Compound IVa | -11.18 | 3.89 (HeLa) | [4] | |
| 4HJO | Compound IVi | -11.11 | 5.13 (HeLa) | [4] | |
| - | Compound 6a | -9.95 | - | [5] | |
| COX-2 | 3LN1 | Compound 13 | - | 0.46 | [3] |
| 3LN1 | Compound 11 | - | 0.62 | [3] | |
| 3LN1 | Compound 5 | - | 0.83 | [3] | |
| 3LN1 | Compound 4a | - | 1.17 | [3] | |
| VEGFR-2 | 2OH4 | - | - | - | [1] |
| c-Met Kinase | - | NQ1 | - | 1.1 | [6] |
| p38α MAP Kinase | - | Compound 4a | - | 0.042 | [7] |
| Topoisomerase II | - | Compound IV | - | 7.529 | [8] |
| - | Compound III | - | 21.98 | [8] |
Experimental Protocols
The in silico molecular docking studies cited in this guide generally follow a standardized workflow. The methodologies employed are crucial for understanding the validity and implications of the presented data.
Protein and Ligand Preparation
-
Protein Structure Retrieval : The three-dimensional crystal structures of the target proteins, such as EGFR (PDB ID: 1M17, 4HJO), COX-2 (PDB ID: 3LN1), and VEGFR-2 (PDB ID: 2OH4), were obtained from the Protein Data Bank (PDB).[1][9]
-
Protein Preparation : Before docking, the protein structures were prepared by removing water molecules, co-ligands, and ions.[6] Hydrogen atoms were added, and charges were assigned using force fields like CHARMM.[6] The structures were then energy minimized to resolve any steric clashes.[6]
-
Ligand Preparation : The 2D structures of the quinoxaline derivatives were drawn using chemical drawing software and subsequently converted to 3D structures.[6] These structures were also energy minimized, often using a force field such as MMFF94, and rotatable bonds were defined to allow for conformational flexibility during the docking process.[6]
Molecular Docking Simulation
-
Binding Site Identification : The active site of the target protein was identified based on the co-crystallized ligand in the PDB structure or through computational prediction methods.[4] This defined the grid box or search space for the docking algorithm.
-
Docking Procedure : Docking was performed using software such as AutoDock, Glide, GOLD, or Discovery Studio.[1][4][5] These programs predict the preferred binding orientation and conformation of each quinoxaline derivative within the protein's active site by sampling numerous possibilities and ranking them using a scoring function that estimates binding affinity.[4]
-
Validation : A crucial validation step involved redocking the original, co-crystallized ligand back into its protein's active site.[1] A root-mean-square deviation (RMSD) value of less than 2 Å between the docked and original ligand poses was typically considered a successful validation of the docking protocol, ensuring the reliability of the procedure.[1]
Analysis of Docking Results
The output of the docking simulation provides a set of possible binding poses for each ligand, ranked by their predicted binding energies or scores. The pose with the lowest energy is generally considered the most likely binding mode. These results are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoxaline derivative and the amino acid residues of the target protein.[2]
Visualizing Molecular Docking and Biological Pathways
To better understand the processes involved in these studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway that can be targeted by quinoxaline derivatives.
Caption: A general workflow for in silico molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a quinoxaline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 3-Oxo-3,4-Dihydro-2-Quinoxalinecarboxylate
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle the chemical with appropriate care to minimize exposure risks.
Personal Protective Equipment (PPE): When handling ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate, the following PPE should be worn:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety goggles and/or a face shield. |
| Skin and Body Protection | A laboratory coat should be worn. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Spill Management: In the event of a small spill, the material should be absorbed with an inert substance like vermiculite or dry sand. The absorbed material should then be collected into a designated, sealable container for hazardous waste. For larger spills, the area should be evacuated, and the institution's emergency protocols must be followed. Under no circumstances should the chemical be allowed to enter drains or waterways.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1][2][3]
-
Waste Collection: All waste containing the compound, including unused product, reaction byproducts, and contaminated materials, must be collected in a clearly labeled, compatible waste container. The container should be robust and have a secure, tight-fitting lid.[1]
-
Waste Segregation: This chemical waste should not be mixed with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Storage: The designated waste container must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3] The storage area should be secure and accessible only to authorized personnel.
-
Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed chemical waste disposal contractor. The standard and safest method of disposal for such chemicals is typically incineration in a specialized chemical incinerator.[1]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of treating unknown or uncharacterized substances as hazardous is a standard and widely accepted laboratory practice. The procedures outlined above are based on this principle and are consistent with safety data sheets for structurally related compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate was available at the time of this publication. The following guidance is based on the safety profiles of structurally similar quinoxaline and quinoline derivatives. It is imperative to handle this compound with caution in a laboratory setting, adhering to the principle of treating all unknown substances as potentially hazardous.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance is designed to directly answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to have the following hazard classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are critical to minimize exposure. The following table summarizes the recommended protective measures.
| Control Type | Specification | Standard |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area. Use of a chemical fume hood is highly recommended.[3] | - |
| Safety Equipment | An eyewash station and safety shower should be readily accessible.[3] | - |
| Personal Protective Equipment | ||
| Eye Protection | Safety glasses with side shields or chemical safety goggles are mandatory.[3] | NIOSH (US) or EN 166 (EU)[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for integrity before each use. | ASTM D6978 |
| Skin and Body Protection | A lab coat is required.[3] Additional protective clothing may be necessary based on the scale of the operation. | - |
| Respiratory Protection | If working with the compound as a powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended. | NIOSH (US) or EN 143 (EU)[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Preparation and Pre-Handling Check:
- Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
- Verify that the safety shower and eyewash station are accessible and operational.
- Don all required PPE as outlined in the table above.
- Inspect gloves for any signs of degradation or perforation before use.
2. Handling the Compound:
- Measure and handle the compound in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
- Avoid the formation of dust and aerosols.[1]
- Use dedicated spatulas and glassware.
- Keep containers tightly closed when not in use.
3. Spill and Emergency Procedures:
- Minor Spill:
- If a small amount of solid is spilled, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.[1]
- Clean the area with an appropriate solvent and decontaminate.
- Major Spill:
- Evacuate the immediate area and alert colleagues.
- If safe to do so, prevent the spill from spreading.
- Contact your institution's safety officer or emergency response team.
- In Case of Exposure:
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
- Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
- Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
- Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
4. Disposal Plan:
- Dispose of waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.
- Place waste in a clearly labeled, sealed container.
- Do not dispose of the chemical down the drain.[1]
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
